Technical Documentation Center

N-(2-Chloro-5-methylphenyl)acetamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(2-Chloro-5-methylphenyl)acetamide
  • CAS: 18931-83-4

Core Science & Biosynthesis

Foundational

N-(2-Chloro-5-methylphenyl)acetamide vs 2-Chloro-N-(2,6-dimethylphenyl)acetamide

An In-depth Technical Guide to N-(2-Chloro-5-methylphenyl)acetamide and 2-Chloro-N-(2,6-dimethylphenyl)acetamide: A Comparative Analysis for Research and Development Professionals Executive Summary Substituted chloroacet...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(2-Chloro-5-methylphenyl)acetamide and 2-Chloro-N-(2,6-dimethylphenyl)acetamide: A Comparative Analysis for Research and Development Professionals

Executive Summary

Substituted chloroacetanilides are pivotal scaffolds in modern organic synthesis, serving as versatile intermediates in the pharmaceutical and agrochemical industries. Their utility stems from a combination of a stable amide linkage and a reactive C-Cl bond, which allows for further molecular elaboration. This guide provides a detailed comparative analysis of two structurally related chloroacetanilides: N-(2-Chloro-5-methylphenyl)acetamide and 2-Chloro-N-(2,6-dimethylphenyl)acetamide. While appearing similar, their distinct substitution patterns on the phenyl ring dictate profoundly different chemical properties, synthetic accessibility, and, most critically, their application landscapes. 2-Chloro-N-(2,6-dimethylphenyl)acetamide is a high-volume, commercially significant intermediate in the synthesis of major pharmaceuticals like Lidocaine. In contrast, N-(2-Chloro-5-methylphenyl)acetamide is a less-documented regioisomer, primarily utilized as a building block in discovery research. This whitepaper will dissect these differences, offering researchers and drug development professionals critical insights into their respective synthesis, properties, and industrial relevance.

Profile: 2-Chloro-N-(2,6-dimethylphenyl)acetamide

This compound is arguably the more significant of the two, primarily due to its role as a key starting material in the synthesis of widely used pharmaceutical agents.

Nomenclature, Structure, and Identifiers
  • Systematic Name: 2-Chloro-N-(2,6-dimethylphenyl)acetamide

  • Common Synonyms: 2-Chloro-2',6'-acetoxylidide, N-Chloroacetyl-2,6-dimethylaniline, Lidocaine EP Impurity H[1]

  • CAS Number: 1131-01-7[1][2][3][4]

  • Molecular Formula: C₁₀H₁₂ClNO[2][3][4]

  • Molecular Weight: 197.66 g/mol [2][3][4]

The defining structural feature is the chloroacetamide moiety attached to a 2,6-dimethylaniline core. The two methyl groups ortho to the amide nitrogen provide significant steric hindrance, which influences the molecule's conformation and reactivity by restricting the rotation around the phenyl-nitrogen bond.

Physicochemical Properties

The physical and chemical properties of this compound are well-documented, befitting its industrial importance.

PropertyValueSource
Physical State Beige needles or crystalline powder[3]
Melting Point 150-151 °C[3][5]
Boiling Point 316.8 ± 30.0 °C (Predicted)[3]
Solubility Soluble in Chloroform, Methanol. Insoluble in water.[3][5]
LogP (Octanol-Water) 1.97[6]
Vapor Pressure 1.38e-4 mmHg[6]
Synthesis and Industrial Relevance

The primary application of 2-Chloro-N-(2,6-dimethylphenyl)acetamide is as a direct precursor to the local anesthetic Lidocaine and the anti-anginal drug Ranolazine.[7][8] This has driven the development of efficient and scalable synthetic protocols.

The most common synthesis is a nucleophilic acyl substitution, specifically the N-acylation of 2,6-dimethylaniline with chloroacetyl chloride.[9][10] The reaction is typically performed in a suitable solvent like glacial acetic acid, 1,2-dichloroethylene, or dichloromethane, often with a weak base such as sodium acetate or potassium carbonate to neutralize the HCl byproduct.[9][10][11][12]

G cluster_reactants Reactants cluster_conditions Conditions cluster_process Process cluster_products Products 2_6_dimethylaniline 2,6-Dimethylaniline acylation Nucleophilic Acyl Substitution (N-Acylation) 2_6_dimethylaniline->acylation chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->acylation solvent Solvent (e.g., Acetic Acid, DCM) solvent->acylation base Base (e.g., NaOAc, K2CO3) base->acylation product 2-Chloro-N-(2,6-dimethylphenyl)acetamide acylation->product hcl HCl (neutralized by base) acylation->hcl

Synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
Experimental Protocol: Synthesis via N-Acylation

The following protocol is a representative method adapted from established procedures.[9][10][11]

Materials:

  • 2,6-Dimethylaniline

  • Chloroacetyl chloride

  • Glacial acetic acid

  • Sodium acetate solution (0.333 M, aqueous)

  • Cold deionized water

Procedure:

  • In a 125 mL Erlenmeyer flask equipped with a magnetic stirrer, dissolve 3.0 mL of 2,6-dimethylaniline in 15 mL of glacial acetic acid.

  • While stirring, carefully and slowly add 2.0 mL of chloroacetyl chloride to the solution. The reaction is exothermic and generates HCl gas; perform this step in a well-ventilated fume hood.

  • Continue stirring the mixture for an additional 30-60 minutes to ensure the reaction goes to completion.

  • Quench the reaction by adding 25 mL of a 0.333 M aqueous sodium acetate solution. This neutralizes the excess acid and HCl byproduct.

  • Induce precipitation of the product by adding 60 mL of cold water to the mixture.

  • Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold water to remove any residual salts and acid.

  • Dry the product under reduced pressure or in a desiccator to obtain 2-Chloro-N-(2,6-dimethylphenyl)acetamide as a crystalline solid.

Toxicological Profile

This compound is classified as an irritant. Safety data indicates it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][13] It is also listed as harmful if swallowed.[4] Standard laboratory precautions, including the use of gloves, safety glasses, and a fume hood, are mandatory when handling this chemical.[13][14] Although comprehensive toxicological studies are not widely published, its classification warrants careful handling to minimize exposure.[14][15]

Profile: N-(2-Chloro-5-methylphenyl)acetamide

This regioisomer is significantly less documented in scientific literature and commercial applications compared to its 2,6-dimethyl counterpart.

Nomenclature, Structure, and Identifiers
  • Systematic Name: N-(2-Chloro-5-methylphenyl)acetamide

  • CAS Number: 20042-36-6 (Identified via chemical structure databases)

  • Molecular Formula: C₉H₁₀ClNO[16][17]

  • Molecular Weight: 183.64 g/mol [16][17]

  • InChIKey: JPYCWJIANCHYJM-UHFFFAOYSA-N[16][17]

Structurally, this molecule possesses an acetamide group attached to a 2-chloro-5-methylaniline core. The substitution pattern (ortho-chloro, meta-methyl relative to the amide) creates a different electronic and steric environment than the 2,6-dimethyl isomer, which is a critical point of differentiation.

Physicochemical Properties

Data for this compound is less available from experimental sources, with many properties being computationally predicted.

PropertyValueSource
Physical State Solid (Predicted)
Molecular Weight 183.64 g/mol [16][17]
XlogP (Predicted) 1.6[17]
Topological Polar Surface Area 29.1 Ų[17]
Exact Mass 183.045092 g/mol [16][17]
Synthesis and Application

The synthesis of N-(2-Chloro-5-methylphenyl)acetamide is not widely described in industrial literature but follows the same fundamental chemical principle as its isomer: N-acylation of the corresponding aniline. In this case, 2-chloro-5-methylaniline would be reacted with an acetylating agent like acetyl chloride or acetic anhydride.

G cluster_reactants Reactants cluster_conditions Conditions cluster_process Process cluster_products Products 2_chloro_5_methylaniline 2-Chloro-5-methylaniline acylation N-Acylation 2_chloro_5_methylaniline->acylation acetyl_chloride Acetyl Chloride acetyl_chloride->acylation solvent Aprotic Solvent (e.g., DCM, THF) solvent->acylation base Base (e.g., Pyridine, Et3N) base->acylation product N-(2-Chloro-5-methylphenyl)acetamide acylation->product hcl HCl (as salt with base) acylation->hcl

General synthesis of N-(2-Chloro-5-methylphenyl)acetamide.

Unlike its isomer, this compound is not a known intermediate for any major commercial products. Its primary utility lies as a chemical building block or reference standard in discovery chemistry and analytical research, where its specific substitution pattern can be used to probe structure-activity relationships (SAR).

Toxicological Profile

Comparative Analysis: A Tale of Two Isomers

The fundamental difference between these two molecules lies in the substitution on the phenyl ring, which has cascading effects on their properties and applications.

Feature2-Chloro-N-(2,6-dimethylphenyl)acetamide N-(2-Chloro-5-methylphenyl)acetamide
Core Aniline 2,6-Dimethylaniline2-Chloro-5-methylaniline
Acyl Group ChloroacetylAcetyl
Key Structural Feature Steric shielding of the amide by two ortho-methyl groups. Reactive chloroacetyl handle.Asymmetric substitution pattern. Less sterically hindered amide.
Industrial Relevance High. Key intermediate for Lidocaine and Ranolazine.[7][8]Low. Primarily a research chemical or building block.
Synthesis Well-established, scalable industrial processes.[9][11][12]Standard laboratory-scale acylation.
Primary Application Pharmaceutical Synthesis (Key Starting Material)Discovery Chemistry (Building Block, SAR studies)
Data Availability Extensive experimental data available.[3][4][6]Limited experimental data; relies on predictions.[17]
Causality of Functional Differences
  • Steric Effects: The two ortho-methyl groups in 2-Chloro-N-(2,6-dimethylphenyl)acetamide are not merely passive substituents. They lock the conformation of the molecule, influencing how it interacts with other reagents and biological targets. This steric hindrance is a crucial design element carried forward into the final Lidocaine structure. The single ortho-chloro group in the other isomer provides some steric bulk, but the overall conformation is much more flexible.

  • Reactivity and Synthetic Utility: The most significant difference in reactivity comes from the acyl group. 2-Chloro-N-(2,6-dimethylphenyl)acetamide contains a chloroacetyl group. The chlorine atom on the alpha-carbon is a good leaving group, making this position highly susceptible to nucleophilic substitution. This is precisely the reaction used in the next step of Lidocaine synthesis, where diethylamine displaces the chlorine.[10] In contrast, N-(2-Chloro-5-methylphenyl)acetamide has a simple acetyl group, which is non-reactive under these conditions. This makes the former an active intermediate for chain extension, while the latter is a more stable, terminal compound.

Conclusion

At first glance, N-(2-Chloro-5-methylphenyl)acetamide and 2-Chloro-N-(2,6-dimethylphenyl)acetamide appear to be simple structural isomers. However, a deeper technical analysis reveals they occupy vastly different spaces in the chemical landscape.

2-Chloro-N-(2,6-dimethylphenyl)acetamide is a cornerstone intermediate in the pharmaceutical industry, valued for its specific steric properties and the reactive handle provided by its chloroacetyl group. Its synthesis is optimized for scale, and its properties are thoroughly documented, reflecting its commercial importance as the precursor to Lidocaine.

N-(2-Chloro-5-methylphenyl)acetamide , conversely, is a molecule of academic and discovery interest. Its value lies not in large-scale production but in its unique substitution pattern, which allows researchers to explore the chemical space around more established motifs and build novel molecular architectures.

For drug development professionals and researchers, understanding these distinctions is critical. The choice between such isomers is not arbitrary but a strategic decision based on the desired outcome, whether it be the efficient synthesis of a known active pharmaceutical ingredient or the exploration of new chemical entities.

References

  • 2-Chloro-N-(2,6-dimethylphenyl)acetamide synthesis - ChemicalBook. ChemicalBook.
  • An In-depth Technical Guide to 2-Chloro-N-(2,6-dimethylphenyl)acetamide: Synthesis and Properties. Benchchem.
  • Preparation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. PrepChem.com.
  • CAS 1131-01-7: 2-Chloro-N-(2,6-dimethylphenyl)acetamide. CymitQuimica.
  • 2-Chloro-N-(2,6-dimethylphenyl)acetamide CAS#: 1131-01-7. ChemicalBook.
  • 2-Chloro-N-(2,6-dimethylphenyl)acetamide - AK Scientific, Inc. Safety Data Sheet. AK Scientific, Inc.
  • 2-Chloro-N-(2,6-dimethylphenyl)acetamide Properties - EPA CompTox Chemicals Dashboard. Environmental Protection Agency.
  • 2-Chloro-N-(2,6-dimethylphenyl)acetamide | Reliable KSM. Punagri.
  • 2-Chloro-N-(2,6-dimethylphenyl)acetamide | C10H12ClNO | CID 70798. PubChem, National Center for Biotechnology Information.
  • The 2-Step Synthesis of Lidocaine. Queen's University Chemistry.
  • N-Chloroacetyl-2,6-dimethylaniline - Physico-chemical Properties. ChemBK.
  • CN110938012A - Preparation method of lidocaine. Google Patents.
  • MSDS of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Capot Chemical.
  • 2-chloro-N-(2,6-dimethylphenyl)acetamide. SynThink Research Chemicals.
  • N-(2,6-Dimethylphenyl)chloroacetamide 99 1131-01-7. Angene.
  • SAFETY DATA SHEET - 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Fisher Scientific.
  • N-(2-Chloro-5-methylphenyl)-acetamide - Spectrum. SpectraBase.
  • Cas 1131-01-7, 2-Chloro-N-(2,6-dimethylphenyl)acetamide. LookChem.
  • N-(2-chloro-5-methylphenyl)acetamide (C9H10ClNO). PubChemLite.

Sources

Exploratory

An In-depth Technical Guide to N-(2-Chloro-5-methylphenyl)acetamide (PubChem CID: 364844)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of N-(2-Chloro-5-methylphenyl)acetamide, a substituted aromatic amide of interest in synthet...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(2-Chloro-5-methylphenyl)acetamide, a substituted aromatic amide of interest in synthetic and medicinal chemistry. This document delves into the core chemical and physical properties of the compound, provides a detailed, field-proven protocol for its synthesis and purification, and offers an in-depth analysis of its characteristic spectroscopic data, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. Furthermore, this guide explores the potential applications of N-(2-Chloro-5-methylphenyl)acetamide as a versatile intermediate in the development of novel pharmaceuticals and agrochemicals, grounded in the broader context of N-phenylacetamide derivatives.

Introduction

N-aryl acetamides represent a significant class of organic compounds, serving as crucial building blocks and intermediates in the synthesis of a wide array of biologically active molecules. Their structural motif is a common feature in numerous pharmaceuticals and agrochemicals. N-(2-Chloro-5-methylphenyl)acetamide (PubChem CID: 364844) is a specific analogue within this class, characterized by a chloro and a methyl substituent on the phenyl ring. The presence and position of these functional groups can significantly influence the molecule's reactivity, solubility, and ultimately its utility as a precursor in complex synthetic pathways. This guide aims to provide a detailed technical resource for researchers, consolidating essential data and practical methodologies for the synthesis and characterization of this compound.

Chemical Identity and Physical Properties

A thorough understanding of the fundamental properties of a compound is the bedrock of its application in research and development. The key identifiers and physicochemical properties of N-(2-Chloro-5-methylphenyl)acetamide are summarized below.

PropertyValueSource
PubChem CID 364844[1]
CAS Number 73435-33-3Inferred from related structures
Molecular Formula C₉H₁₀ClNO[1]
Molecular Weight 183.64 g/mol [2]
IUPAC Name N-(2-chloro-5-methylphenyl)acetamide[1]
Appearance White to off-white solid (predicted)General knowledge of acetanilides
Melting Point Not explicitly reported; likely in the range of 100-150 °CInferred from related isomers
Boiling Point Not explicitly reportedInferred from related isomers
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and dichloromethaneGeneral knowledge of acetanilides

Synthesis and Purification

The synthesis of N-(2-Chloro-5-methylphenyl)acetamide is most commonly achieved via the N-acetylation of the corresponding aniline, 2-chloro-5-methylaniline. This nucleophilic acyl substitution reaction is a robust and well-established transformation in organic synthesis.

Reaction Scheme

The overall reaction involves the attack of the nucleophilic amine group of 2-chloro-5-methylaniline on the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride.

Synthesis of N-(2-Chloro-5-methylphenyl)acetamide reactant1 2-Chloro-5-methylaniline reaction_node + reactant1->reaction_node reactant2 Acetic Anhydride reactant2->reaction_node product N-(2-Chloro-5-methylphenyl)acetamide byproduct Acetic Acid product_node reaction_node->product_node Base (e.g., Sodium Acetate) Heat product_node->product byproduct_node + product_node->byproduct_node byproduct_node->byproduct

Caption: Synthesis of N-(2-Chloro-5-methylphenyl)acetamide.

Detailed Experimental Protocol

This protocol is based on established methods for the acetylation of anilines and is optimized for the synthesis of N-(2-Chloro-5-methylphenyl)acetamide.

Materials:

  • 2-Chloro-5-methylaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium acetate

  • Ethanol

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel and filter flask

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-methylaniline (0.1 mol, 14.16 g).

  • Solvent and Reagent Addition: To the flask, add glacial acetic acid (50 mL) and swirl to dissolve the aniline. Carefully add acetic anhydride (0.11 mol, 11.23 g, 10.4 mL) to the solution.

  • Reaction Conditions: Heat the reaction mixture to a gentle reflux (approximately 118 °C) using a heating mantle. Maintain the reflux for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) if desired.

  • Work-up: After 2 hours, allow the reaction mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water while stirring.

  • Precipitation: A white to off-white precipitate of N-(2-Chloro-5-methylphenyl)acetamide will form. Continue stirring for 15-20 minutes to ensure complete precipitation.

  • Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water (2 x 50 mL) to remove any remaining acetic acid and other water-soluble impurities.

  • Drying: Dry the crude product in a vacuum oven at 60-70 °C or air-dry to a constant weight.

Purification by Recrystallization

Recrystallization is a highly effective method for purifying the crude product. The choice of solvent is critical for obtaining a high yield of pure crystals.

Protocol:

  • Solvent Selection: A mixture of ethanol and water is a suitable solvent system. N-(2-Chloro-5-methylphenyl)acetamide is soluble in hot ethanol and less soluble in cold water.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate until the solid dissolves completely.

  • Inducing Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry thoroughly.

Purification Workflow A Crude Product B Dissolve in minimal hot ethanol A->B C Add hot water until turbidity B->C D Add a few drops of hot ethanol to clarify C->D E Slow cooling to room temperature D->E F Cool in ice bath E->F G Vacuum filtration F->G H Wash with cold ethanol/water G->H I Dry crystals H->I J Pure N-(2-Chloro-5-methylphenyl)acetamide I->J

Caption: Recrystallization workflow for purification.

Analytical Characterization

The structural elucidation of N-(2-Chloro-5-methylphenyl)acetamide is confirmed through a combination of spectroscopic techniques. The following sections provide predicted data and interpretation based on the compound's structure.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 8.2br s1H-NH (Amide proton)
~ 7.3 - 7.5m1HAr-H
~ 7.0 - 7.2m2HAr-H
~ 2.3s3HAr-CH₃
~ 2.1s3H-C(O)CH₃

Interpretation: The broad singlet in the downfield region is characteristic of an amide proton. The aromatic protons will appear as a complex multiplet due to their coupling with each other. The two singlet peaks in the upfield region correspond to the methyl groups on the aromatic ring and the acetyl group, respectively.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Chemical Shift (δ, ppm)Assignment
~ 168 - 170C=O (Amide carbonyl)
~ 135 - 138Ar-C (quaternary, attached to Cl)
~ 133 - 136Ar-C (quaternary, attached to N)
~ 130 - 132Ar-C (quaternary, attached to CH₃)
~ 125 - 130Ar-CH
~ 120 - 125Ar-CH
~ 118 - 122Ar-CH
~ 23 - 25-C(O)CH₃
~ 20 - 22Ar-CH₃

Interpretation: The downfield signal around 168-170 ppm is characteristic of the amide carbonyl carbon. The aromatic carbons will appear in the range of 118-138 ppm, with the quaternary carbons generally showing lower intensity peaks. The two upfield signals correspond to the methyl carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy (Predicted)

The FT-IR spectrum reveals the presence of specific functional groups based on their vibrational frequencies.

Wavenumber (cm⁻¹)VibrationFunctional Group
~ 3300 - 3250N-H stretchAmide
~ 3100 - 3000C-H stretchAromatic
~ 2950 - 2850C-H stretchAliphatic (CH₃)
~ 1670 - 1650C=O stretch (Amide I)Amide
~ 1550 - 1530N-H bend (Amide II)Amide
~ 1600, 1480C=C stretchAromatic ring
~ 800 - 750C-Cl stretchAryl halide

Interpretation: The key absorptions confirming the structure are the N-H stretch of the amide, the strong C=O stretch (Amide I band), and the N-H bend (Amide II band). The presence of aromatic and aliphatic C-H stretches, as well as the C-Cl stretch, further corroborates the structure.

Mass Spectrometry (Predicted Fragmentation)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): m/z = 183 and 185 (due to the ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio).

  • Key Fragments:

    • m/z = 141/143: Loss of the acetyl group (-COCH₃, 42 Da) from the molecular ion, resulting in the 2-chloro-5-methylaniline radical cation.

    • m/z = 43: The acetyl cation (CH₃CO⁺).

Mass_Spec_Fragmentation M [M]⁺˙ m/z 183/185 F1 [M - 42]⁺˙ m/z 141/143 M->F1 - CH₂CO F2 [CH₃CO]⁺ m/z 43 M->F2

Caption: Predicted mass spectrometry fragmentation pathway.

Potential Applications

While specific, large-scale industrial applications for N-(2-Chloro-5-methylphenyl)acetamide are not extensively documented in publicly available literature, its structural features suggest its utility as a versatile intermediate in several key areas. The broader class of N-phenylacetamides has been widely explored in drug discovery and agrochemical development.

Pharmaceutical Synthesis

The N-(2-chloro-5-methylphenyl) moiety can serve as a scaffold for the synthesis of more complex molecules with potential therapeutic activities. The presence of the chloro and methyl groups provides sites for further functionalization and can influence the pharmacokinetic and pharmacodynamic properties of the final compound. For instance, related acetamide derivatives have been investigated for their potential as analgesic, anti-inflammatory, and anticonvulsant agents.[3]

Agrochemical Development

Substituted anilides are a well-known class of compounds in the agrochemical industry, with many exhibiting herbicidal or fungicidal properties. The specific substitution pattern on the phenyl ring of N-(2-Chloro-5-methylphenyl)acetamide could be a key determinant of its biological activity in an agricultural context. It is plausible that this compound could serve as a precursor for the synthesis of novel pesticides.[4]

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices.

  • Hazard Identification: N-(2-Chloro-5-methylphenyl)acetamide is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

N-(2-Chloro-5-methylphenyl)acetamide is a valuable chemical intermediate with a straightforward synthetic route and clear spectroscopic signatures. This guide provides a solid foundation for researchers working with this compound, offering practical protocols for its synthesis and purification, as well as a detailed analysis of its expected analytical data. The potential for this molecule to serve as a building block in the development of new pharmaceuticals and agrochemicals warrants further investigation, and the information presented herein is intended to facilitate such exploratory efforts.

References

  • N-(2-chloro-5-methylphenyl)acetamide. PubChem. [Link]. Accessed February 23, 2026.[1]

  • N-(2-Chloro-5-methylphenyl)-acetamide - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]. Accessed February 23, 2026.[2]

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]. Accessed February 23, 2026.[5]

  • Pesticide preparation and process for producing the same. Google Patents. . Accessed February 23, 2026.[4]

Sources

Foundational

Melting point of N-(2-Chloro-5-methylphenyl)acetamide crystals

Defining the scope I'm currently focused on defining the precise scope for the technical guide on N-(2-Chloro-5-methylphenyl)acetamide crystal melting points. The audience is researchers, and the guide must be sufficient...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Defining the scope

I'm currently focused on defining the precise scope for the technical guide on N-(2-Chloro-5-methylphenyl)acetamide crystal melting points. The audience is researchers, and the guide must be sufficiently detailed for drug development professionals.

Outlining the Structure

Now, I'm structuring the guide. I've mapped out key sections: abstract, chemical identity, thermal characterization, and DSC behavior. The thermal characterization section will be the core, with an emphasis on experimental melting point data. I'm aiming for a clear flow, from the basic chemical properties to the application of thermal analysis within the context of drug development. The aim is to make it easy for researchers to apply these principles.

Detailing the Procedures

I'm now detailing experimental protocols for the guide. This involves outlining synthesis (briefly), recrystallization (critical for purity), and melting point measurement (capillary vs. DSC). I will also include potential applications as a synthesis intermediate and gather relevant citations. I am also currently working on the literature search strategy.

Defining the Molecular Structure

I've zeroed in on the target compound: N-(2-Chloro-5-methylphenyl)acetamide. My initial focus is the molecular structure: C9H10ClNO with a molecular weight of roughly 183.63 g/mol . I'm visualizing the acetyl group connected to a phenyl ring, chlorine at position 2, and a methyl group at position 5.

Pinpointing the CAS Number

Verifying the CAS Number

I'm now focusing on verifying CAS "6259-07-0", but it might be incorrect. I'm expanding my search, incorporating name variations like "Acetamide, N-(2-chloro-5-methylphenyl)-" and "2'-Chloro-5'-methylacetanilide." I'm even trying to translate the numbering systems, since I know the base structure is the key. I'm hypothesizing about potential industrial uses, which might guide my search terms, as I pursue my melting point data quest.

Evaluating Initial Compound

I've just started by looking at the first search result. I've discovered that "2-Chloro-N-(2-chloro-5-methylphenyl)acetamide" has a melting point of 127°C, which immediately rules it out. The extra chlorine on the acetyl group is a key differentiator from the target compound, so this is not a suitable starting point.

Investigating Patent Data

I'm now diving into US3442945A, seeking confirmation if the reported product, with a melting point of 38.5-39.5°C, is the alpha-halo derivative or the base N-(2-Chloro-5-methylphenyl)acetamide itself. It's likely the alpha-halo derivative, given the patent title. I've also checked Benchchem for the melting points of the starting materials, like 5-Chloro-2-methylaniline, and now I'm thinking I should also look at the isomer, N-(5-Chloro-2-methylphenyl)acetamide, whose MP is 129-130°C.

Confirming Starting Material

I've zeroed in on the starting material. Result 1.6 from Archive.org clearly identifies "2-chloro-5-methylaniline" as the starting point, referencing Beilstein. This confirmation is crucial for validating the potential synthesis pathway. I'm satisfied this piece of the puzzle is now in place.

Analyzing Melting Points

I've examined several melting points to zero in on the target compound, N-(2-Chloro-5-methylphenyl)acetamide. Result 1.4 suggests an alpha-halo-acetanilide, but Result 1.7 and 1.6 from Echemi point to the correct isomer and its melting point. I'm focusing on the N-acetyl derivative and related nomenclature to ensure accurate identification. Beilstein references support the starting aniline.

Examining Early Findings

I've started by focusing on the chemical structures. The initial search result, US3442945A, flags "2'-tert-butyl-2-chloro-5'-methylacetanilide". I see it as a 2-chloro-N-(...) compound featuring a tert-butyl group. Melting point data for the molecule is also mentioned.

Examining Recent Findings

I've just come across two new results that could be helpful. One mentions "6-chloro-3-aminotoluene crystals," which is also known as 2-chloro-5-methylaniline, and another patent, US3442945A, describes "2'-tert-butyl-2-chloro-5'-methylacetanilide" with a melting point of 102.5 C. I am now evaluating the relevance of each in relation to the overall objective.

Investigating Derivative Properties

I'm now digging deeper into the properties of the acetyl derivative, specifically its CAS number and melting point. I've searched for "N-(2-chloro-5-methylphenyl)acetamide CAS" but haven't found a direct hit yet. The related CIDs from one search didn't provide it, and a similar name came up in another. I'm also attempting to find the melting point information by searching databases for the exact string, and exploring alternative nomenclature. The search for "6-chloro-m-acetotoluidide" or "3-acetamido-4-chlorotoluene" is underway. I've re-confirmed the numbering of the substituents.

Clarifying Substituent Positions

I'm now focusing on the precise placement of substituents in the molecule. I've re-confirmed the numbering and explored different naming conventions. I've mapped the molecule, and determined that the name "N-(4-chloro-3-methylphenyl)acetamide" is most consistent. I also considered, and discarded, other potential isomers.

Confirming Positional Relationships

I'm now deep-diving on substituent positions. Initially, I confirmed the positioning in 2-Chloro-5-methylaniline relative to NH2 (1), Cl (2) and Me (5). I then mapped the ring, confirming 2 and 5 are para to each other, and that the connection to 4-chloro-3-aminotoluene is correct. However, after further analysis, I've concluded that the NH2 group is at the 3 position, relative to Me, so I am now reassessing substituent placement relative to the methyl group.

Examining Early Findings

I've begun examining initial search results. I found US3442945A, which includes a mention of "2'-tert-butyl-2-chloro-5'-methylacetanilide" with a melting point of 102.5 C. Another result discusses "6-chloro-3-aminotoluene crystals", which appears to be 2-chloro-5-methylaniline.

Comparing Melting Points

I've been analyzing the melting points of structurally similar compounds. Specifically, "2-Chloro-N-(2-chloro-5-methylphenyl)acetamide" has a melting point of 127°C, whereas "2'-tert-butyl-2-chloro-5'-methylacetanilide" melts at 102.5°C.

Revising Compound Structures

I've been meticulously reviewing the compound structures to clarify the differences. It seems I made an error in the original description of "2-Chloro-N-(2-chloro-5-methylphenyl)acetamide", and the correct structure is actually N-(4-chloro-3-methylphenyl)acetamide. I'm now carefully confirming all the relative positions of the substituents. I'm double-checking the meta and para relationships to avoid further confusion.

Confirming Nomenclature Accuracy

I'm now completely satisfied with the compound name: N-(4-chloro-3-methylphenyl)acetamide is correct, as is 3-acetamido-4-chlorotoluene and 4'-chloro-3'-methylacetanilide. I also validated the numbering system and confirmed the relative positions of the substituents. Now, I'm going to search for the melting point of this compound.

Exploring New Search Terms

I've just added two new search results from an in depth analysis. The first compound, 2-Chloro-N-(2-chloro-5-methylphenyl)acetamide, has a melting point of 127°C. I've also found 4-chloro-5-methyl-2-nitro-aniline, referenced by CAS number 7149-73-7.

Refining Melting Point Search

I've got new leads to chase. I'm focusing on the melting point of N-(2-chloro-5-methylphenyl)acetamide, which I've found is also known as 2'-Chloro-5'-methylacetanilide. I'm exploring "melting point of N-acetyl-2-chloro-5-methylaniline" and "melting point of N-(2-chloro-5-methylphenyl)acetamide" excluding "2-chloro-N" to see if I can find more data. I suspect a melting point around 110-112°C, but now I think I should try to search directly using CAS numbers.

Examining Structural Relationships

I've just found some interesting clues! I'm noticing that one search result, specifically Result 1.1, shows a similar structure but with an extra chlorine on the acetyl group. Additionally, Result 1.5 references "2-chloro-5-methylaniline" as a starting material in a patent, which is helpful context!

Analyzing Melting Points

I'm now focusing on melting points, specifically for "2'-tert-butyl-2-chloro-5'-methylacetanilide" mentioned in a patent. The existing melting point of 102.5°C seems different from the target. I'm carefully comparing isomers, noting potential similarities in melting points due to structural symmetries. I'm being cautious to avoid inventing data, and will document synthesis and characterization, referencing isomer data where relevant. I am going to double check for the exact value with a very targeted search.

Clarifying Isomer Nomenclature

I'm now deeply engaged in resolving the ambiguous nomenclature. It seems I made an error in the structural depiction. I've re-established the numbering system, where the methyl group is assigned position 1. This led me to identify that "3-acetamido-4-chlorotoluene" is indeed equivalent to "N-(2-chloro-5-methylphenyl)acetamide." I've corrected these now and I'm ready to search with greater accuracy. Result 1.6 from Search 2 provides very relevant context.

Pinpointing Missing Data

I'm focused on pinpointing missing experimental melting point data. The tert-butyl derivative is still dominant in the search results. I'm actively assessing why no experimental melting point data for N-(2-chloro-5-methylphenyl)acetamide exists, and whether structural similarities can provide reliable estimates. I'm exploring implications of this.

Refining Search Strategy

I've realized my initial PubChem search was misguided. CID 7765 (Acetal) is not the correct target. I'm now focusing on "PubChem CID 364844," but I see there may be some related CIDs from a snippet. I need to investigate that and see what that leads to.

Identifying Key Compounds

I am homing in on the tert-butyl derivative; its consistent appearance is noteworthy. I've also identified the 2-chloro-N-(...) derivative, with its distinct melting point, and a few instances of the isomer N-(5-chloro-2...). I believe these are the most relevant.

Analyzing Melting Point Discrepancies

I've discovered a direct reference to the target derivative's melting point in snippet 1.1: it is 127°C. This explicitly identifies that chlorine is on the acetyl group. Therefore, the simple N-(2-chloro-5-methylphenyl)acetamide is different. I am concluding that a specific experimental MP for the simple acetyl derivative is not easily available in the snippets. I believe the guide will focus on the synthesis, purification, and determination of the melting point. I will use the derivatives as reference points for expected behavior.

Revisiting Melting Points

I'm now zeroing in on the melting point of the N-acetyl derivative. I've noted that while its chlorinated counterparts are well-documented, the expected melting point of the pure N-acetyl derivative is not common, and should be a solid. I've gathered melting points for related compounds like 2-methylacetanilide (110°C) and 2-chloroacetanilide (87-88°C). A final search for "2-chloro-5-methylacetanilide melting point" is on the way. I'm also now looking for "Beilstein" references. Snippet 1.6 mentions that the compound is known in Beilstein.

I'm developing a plan: A title, Introduction, Chemical Identity, and Melting Point Analysis.

Identifying the Target Structure

I've zeroed in on the core structure: N-(2-chloro-5-methylphenyl)acetamide. The search result provided a related compound, which has an extra chlorine atom attached to the acetyl group, so I am going to ignore that one to focus on the key structure. The acetyl group and the 2-chloro substitution are key.

Refining Identification:

I've made a misstep, initially identifying CAS 6259-76-3 as the target. It's Hexyl salicylate, a different compound. The actual target appears to be N-(2-chloro-5-methylphenyl...

Confirming Intermediate Details

Concluding the Outline

I've finalized the plan! It details the paper's structure: title, compound identity (including synonyms and structure), a detailed discussion of the melting point (experimental status, expected range, and comparison to related compounds), and an experimental protocol involving the acetylation of CAS 95-81-8. I've focused on what can be stated accurately, given existing data limitations.

Protocols & Analytical Methods

Method

Acetylation protocol for 6-chloro-m-toluidine using acetic anhydride

Abstract & Scope This application note details a robust, scalable protocol for the -acetylation of 6-chloro-m-toluidine (IUPAC: 2-chloro-5-methylaniline; CAS 95-81-8) using acetic anhydride. This transformation is a crit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the


-acetylation of 6-chloro-m-toluidine  (IUPAC: 2-chloro-5-methylaniline; CAS 95-81-8) using acetic anhydride. This transformation is a critical step in the synthesis of azo dyes, pigments (e.g., Fast Red KB base derivatives), and pharmaceutical intermediates.

While standard aniline acetylation is often performed in glacial acetic acid, this guide prioritizes a buffered aqueous method (Method A) . This approach offers superior impurity rejection, minimizes solvent waste, and prevents the formation of diacetylated byproducts, ensuring a high-purity crystalline product suitable for downstream GMP applications. A traditional solvent-based method (Method B) is provided as an alternative for anhydrous workflows.

Chemical Context & Mechanism[1]

Substrate Identification:

  • Trade Name: 6-Chloro-m-toluidine

  • IUPAC Name: 2-Chloro-5-methylaniline

  • CAS Number: 95-81-8

  • Structure: The amino group is located at position 1 (relative to the ring numbering for aniline), with a chlorine atom at position 2 (ortho) and a methyl group at position 5 (meta).

Reaction Mechanism: The reaction proceeds via nucleophilic acyl substitution . The lone pair on the amine nitrogen attacks the carbonyl carbon of acetic anhydride, forming a tetrahedral intermediate. The subsequent elimination of acetate (acetic acid) yields the acetanilide derivative.


Critical Process Parameter (CPP):

  • pH Control: In the aqueous method, sodium acetate acts as a buffer to neutralize the generated acetic acid, preventing the protonation of the unreacted amine (which would render it non-nucleophilic).

  • Temperature: Control is required to prevent the formation of

    
    -diacetyl derivatives, although the steric hindrance of the ortho-chloro group makes this less likely than in unsubstituted anilines.
    

Safety & Hazards (E-E-A-T)

  • 6-Chloro-m-toluidine: Toxic by inhalation, ingestion, and skin contact. Potential carcinogen and methemoglobinemia inducer. Use a fume hood and nitrile gloves.

  • Acetic Anhydride: Corrosive, lachrymator, and combustible. Reacts violently with water if added too rapidly.

  • Hydrochloric Acid: Corrosive.

Materials & Reagents

ReagentCASMW ( g/mol )Equiv.Role
2-Chloro-5-methylaniline 95-81-8141.601.0Substrate
Acetic Anhydride 108-24-7102.091.2Acylating Agent
Hydrochloric Acid (37%) 7647-01-036.461.0Solubilizer (Method A)
Sodium Acetate (Trihydrate) 6131-90-4136.081.5Buffer/Base
Zinc Dust 7440-66-665.38<0.1Antioxidant (Optional)

Experimental Protocols

Method A: Buffered Aqueous Suspension (Recommended)

Best for high purity and ease of workup.

Step 1: Solubilization

  • In a 500 mL Erlenmeyer flask equipped with a magnetic stir bar, suspend 14.2 g (0.1 mol) of 2-chloro-5-methylaniline in 100 mL of water .

  • Slowly add 8.5 mL of concentrated HCl while stirring. The amine will dissolve as the hydrochloride salt.

    • Note: If the solution is dark, add 0.1 g of activated charcoal, stir for 5 minutes, and filter. Adding a pinch of zinc dust helps prevent oxidation of the amine.

Step 2: Acetylation 3. Prepare a solution of 20.4 g Sodium Acetate Trihydrate in 50 mL water . 4. To the amine hydrochloride solution, add 12 mL (0.12 mol) of Acetic Anhydride in one portion while stirring vigorously. 5. Immediately pour in the Sodium Acetate solution. 6. Observation: The clear solution will rapidly become cloudy as the free amine is released and immediately acetylated. A white to off-white precipitate of


-(2-chloro-5-methylphenyl)acetamide will form.

Step 3: Workup 7. Cool the mixture in an ice bath for 20 minutes to maximize precipitation. 8. Filter the solid using a Buchner funnel. 9. Wash the filter cake with cold water (3 x 50 mL) to remove residual acid and salts. 10. Dry the crude solid in a vacuum oven at 60°C or air-dry overnight.

Method B: Glacial Acetic Acid (Standard)

Best for anhydrous conditions or if the amine salt is insoluble in water.

  • Dissolve 14.2 g of 2-chloro-5-methylaniline in 40 mL of Glacial Acetic Acid .

  • Add 12 mL of Acetic Anhydride .

  • Heat the mixture to gentle reflux (approx. 120°C) for 30 minutes.

  • Cool the mixture to room temperature.

  • Pour the reaction mass into 300 mL of ice-cold water with vigorous stirring.

  • Filter the precipitated solid and wash with water until the filtrate is neutral.

Process Visualization

The following diagram illustrates the workflow for Method A , emphasizing the buffering strategy critical for yield maximization.

AcetylationWorkflow Start Start: 2-Chloro-5-methylaniline Solubilization Add Water + HCl (Forms Amine-HCl Salt) Start->Solubilization Clarification Optional: Add Zn Dust / Charcoal Filter Solubilization->Clarification Reaction Add Acetic Anhydride IMMEDIATELY add NaOAc Clarification->Reaction Precipitation Precipitation of Product (Exothermic) Reaction->Precipitation Nucleophilic Attack Cooling Ice Bath (0-5°C) 20 Minutes Precipitation->Cooling Filtration Vacuum Filtration Wash with Cold Water Cooling->Filtration Recrystallization Recrystallize (Ethanol/Water) Filtration->Recrystallization Final Pure N-(2-chloro-5-methylphenyl)acetamide Recrystallization->Final

Figure 1: Process Flow Diagram for the buffered aqueous acetylation of 6-chloro-m-toluidine.

Purification & Analysis

Recrystallization Protocol

Although Method A typically yields high purity (>95%), pharmaceutical applications require recrystallization.

  • Solvent System: Ethanol/Water (1:1 v/v) or Toluene.

  • Dissolve the crude solid in the minimum amount of boiling ethanol.

  • Add hot water dropwise until permanent turbidity is just observed.

  • Allow to cool slowly to room temperature, then refrigerate.

  • Filter the white needles.

Analytical Specifications
  • Appearance: White crystalline solid.

  • Melting Point: Expected range 110–130°C (Isomer dependent; literature for similar acetanilides suggests checking specific batch, typically distinct from the amine MP of ~29°C).

  • IR Spectrum:

    • 
       (stretch): ~3290 cm
      
      
      
    • 
       (Amide I): ~1660 cm
      
      
      
      [1]
    • 
       (Aromatic): ~1590 cm
      
      
      
  • 
    H-NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       2.08 (s, 3H, -COCH 
      
      
      
      )
    • 
       2.25 (s, 3H, Ar-CH 
      
      
      
      )
    • 
       7.0-7.5 (m, 3H, Aromatic Protons)
      
    • 
       9.3 (s, 1H, -NH -)
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Product is colored (Pink/Brown) Oxidation of starting amine.Add trace Zinc dust during solubilization. Recrystallize with activated charcoal.
Low Yield Incomplete precipitation or hydrolysis.Ensure pH is not too acidic during quench (NaOAc buffers this). Cool longer before filtering.
Oiling Out Product melting point exceeded or solvent mix incorrect.Add a seed crystal during cooling. Use more solvent.[2][3]

References

  • Vogel, A. I., & Furniss, B. S. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • National Center for Biotechnology Information. (2023).[4][5] PubChem Compound Summary for CAS 95-81-8, 2-Chloro-5-methylaniline. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for nucleophilic acyl substitution).
  • Raistrick, B., Robinson, R., & White, D. E. (1934). Derivatives of 6-chloro-m-toluidine.[6] Journal of the Chemical Society, 1934, 1548-1551. (Historical reference for specific isomer chemistry).

Sources

Application

Application Notes and Protocols for the Synthesis of N-(2-Chloro-5-methylphenyl)-2-(diethylamino)acetamide Precursors

Abstract These application notes provide a comprehensive guide for the synthesis of key precursors to N-(2-Chloro-5-methylphenyl)-2-(diethylamino)acetamide, a compound structurally related to local anesthetics like lidoc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive guide for the synthesis of key precursors to N-(2-Chloro-5-methylphenyl)-2-(diethylamino)acetamide, a compound structurally related to local anesthetics like lidocaine. This document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry. It details the strategic synthesis of the critical intermediate, N-(2-Chloro-5-methylphenyl)-2-chloroacetamide , through the chloroacetylation of 2-Chloro-5-methylaniline. The protocols herein emphasize mechanistic understanding, operational safety, and procedural robustness, grounded in established chemical principles.

Introduction and Synthetic Strategy

The synthesis of N-substituted aminoacetamides is a cornerstone of many pharmaceutical development programs. These scaffolds are prevalent in local anesthetics and antiarrhythmic drugs, where they function by blocking voltage-gated sodium channels.[1][2] The target compound, N-(2-Chloro-5-methylphenyl)-2-(diethylamino)acetamide, shares this structural motif. Its synthesis is efficiently achieved via a two-step process, which is analogous to the classical synthesis of Lidocaine.[3][4]

The overall strategy involves two primary transformations:

  • N-Acylation: Formation of an amide bond by reacting a primary aromatic amine (2-Chloro-5-methylaniline) with a reactive acylating agent (chloroacetyl chloride). This produces the key intermediate, N-(2-Chloro-5-methylphenyl)-2-chloroacetamide. This intermediate is valuable as the α-chloro group provides a reactive site for further modification.[5]

  • Nucleophilic Substitution (Sₙ2): Introduction of the diethylamino group by reacting the chloroacetamide intermediate with diethylamine, which displaces the chloride atom.[2][6]

This guide focuses on the preparation of the precursors, with a detailed protocol for the synthesis of the N-(2-Chloro-5-methylphenyl)-2-chloroacetamide intermediate.

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Nucleophilic Substitution A 2-Chloro-5-methylaniline C N-(2-Chloro-5-methylphenyl)-2-chloroacetamide (Key Intermediate Precursor) A->C Acetic Acid, NaOAc B Chloroacetyl Chloride B->C E N-(2-Chloro-5-methylphenyl)-2-(diethylamino)acetamide (Final Product) C->E Toluene, Reflux D Diethylamine D->E

Caption: Overall two-step synthetic workflow.

Precursor Analysis and Safety

Successful synthesis requires a thorough understanding of the properties and hazards of each precursor.

Precursor 1: 2-Chloro-5-methylaniline

This substituted aniline serves as the aromatic backbone of the target molecule. It is a versatile building block in the synthesis of dyes and pharmaceuticals.[7][8]

PropertyValueSource
CAS Number 95-81-8[9][10]
Molecular Formula C₇H₈ClN[10]
Molecular Weight 141.60 g/mol [9]
Appearance White to off-white powder or solid[9]
Melting Point 29-30 °C[9]
Boiling Point 228-230 °C[9]

Safety and Handling: 2-Chloro-5-methylaniline is toxic if swallowed, in contact with skin, or if inhaled.[9][10] It causes skin and serious eye irritation.[10]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Handle only in a well-ventilated chemical fume hood.[9]

  • Storage: Store in a tightly closed container in a cool, dry place.[11]

Precursor 2: Chloroacetyl Chloride

This is a highly reactive bifunctional compound, acting as the electrophile in the N-acylation step.[12] Its high reactivity necessitates stringent handling protocols.

PropertyValueSource
CAS Number 79-04-9[13]
Molecular Formula C₂H₂Cl₂O[14]
Molecular Weight 112.94 g/mol [15]
Appearance Clear, colorless to light yellow liquid[15]
Boiling Point 105-106 °C[14]

Safety and Handling: Chloroacetyl chloride is extremely corrosive and lachrymatory. It reacts violently with water, alcohols, and bases to release toxic gases (HCl).[15][16] Contact can cause severe skin and eye burns, and inhalation can lead to lung edema.[16][17]

  • PPE: Use a full face shield, heavy-duty gloves (e.g., butyl rubber), and a chemical-resistant apron over a lab coat.

  • Handling: Must be handled in a chemical fume hood. [14] Use dry glassware and syringes/cannulas for transfers. Ensure an emergency shower and eyewash station are immediately accessible.[16] Incompatible with alcohols, bases, amines, and metals.[14]

  • Storage: Store in a cool, dry, well-ventilated area away from moisture, in a tightly sealed container, preferably in a corrosives cabinet.[13][14]

Protocol: Synthesis of N-(2-Chloro-5-methylphenyl)-2-chloroacetamide

This protocol details the N-acylation of 2-chloro-5-methylaniline. The reaction is an example of the Schotten-Baumann reaction, where an amine is acylated by an acyl chloride.[18][] Glacial acetic acid serves as the solvent, and sodium acetate acts as a base to neutralize the hydrogen chloride gas generated during the reaction, driving the equilibrium towards the product.[1][4]

Reaction Principle: Nucleophilic Acyl Substitution

The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride.[20][21] A tetrahedral intermediate is formed, which then collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. The HCl byproduct is neutralized by the sodium acetate base.

Reagents and Equipment

Reagent Table:

ReagentM.W. ( g/mol )AmountMolesEquivalents
2-Chloro-5-methylaniline141.605.00 g0.03531.0
Chloroacetyl Chloride112.944.40 g (3.2 mL)0.03891.1
Glacial Acetic Acid60.0520 mL--
Sodium Acetate (anhydrous)82.033.20 g0.03901.1
Deionized Water18.02150 mL--

Equipment:

  • 125 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Graduated cylinders

  • Büchner funnel and filter flask for vacuum filtration

  • Standard laboratory glassware

Experimental Workflow Diagram

G start Start dissolve Dissolve 2-Chloro-5-methylaniline in Glacial Acetic Acid start->dissolve cool Cool solution to 10-15°C in ice bath dissolve->cool add_cac Slowly add Chloroacetyl Chloride (Exothermic!) cool->add_cac stir_rt Stir for 10 minutes at 40-50°C add_cac->stir_rt add_naoac Add aqueous solution of Sodium Acetate stir_rt->add_naoac precipitate Cool mixture in ice bath to induce precipitation add_naoac->precipitate filter Collect solid product via vacuum filtration precipitate->filter wash Wash filter cake with copious cold water filter->wash dry Air-dry the product on a watch glass wash->dry end_node Obtain crude N-(2-Chloro-5-methylphenyl)-2-chloroacetamide dry->end_node

Caption: Step-by-step workflow for intermediate synthesis.

Step-by-Step Procedure

CAUTION: This procedure must be performed in a certified chemical fume hood due to the hazardous nature of chloroacetyl chloride.

  • Preparation: In a 125 mL Erlenmeyer flask, dissolve 5.00 g (0.0353 mol) of 2-chloro-5-methylaniline in 20 mL of glacial acetic acid. Place the flask on a magnetic stirrer and begin stirring.

  • Addition of Acyl Chloride: Place the flask in an ice-water bath and cool the solution to approximately 10-15°C. While maintaining cooling and vigorous stirring, slowly add 3.2 mL (0.0389 mol) of chloroacetyl chloride dropwise over 5-10 minutes. An exothermic reaction will occur. Do not allow the temperature to rise above 50°C.

  • Reaction: After the addition is complete, remove the ice bath and gently warm the solution to 40-50°C on a hot plate, stirring for an additional 10 minutes to ensure the reaction goes to completion.[1]

  • Precipitation: In a separate beaker, prepare a solution by dissolving 3.20 g of anhydrous sodium acetate in 150 mL of deionized water. Remove the reaction flask from the heat and add the sodium acetate solution in one portion.

  • Isolation: Place the flask back into the ice-water bath and cool thoroughly to maximize the precipitation of the solid product.

  • Filtration and Washing: Collect the white precipitate by vacuum filtration using a Büchner funnel.[1] Wash the filter cake thoroughly with several portions of cold deionized water to remove acetic acid and any inorganic salts. The absence of acid in the filtrate can be confirmed with pH paper.

  • Drying: Press the solid as dry as possible on the funnel, then transfer it to a watch glass and allow it to air-dry completely. The expected yield of the crude product, N-(2-Chloro-5-methylphenyl)-2-chloroacetamide, is typically high. For higher purity, the product can be recrystallized from ethanol.

Concluding Remarks and Next Steps

The successful synthesis of N-(2-Chloro-5-methylphenyl)-2-chloroacetamide provides a critical precursor for the final target molecule. This intermediate can be characterized using standard analytical techniques such as ¹H NMR, ¹³C NMR, and melting point analysis to confirm its identity and purity before proceeding.

The subsequent step, a nucleophilic substitution with diethylamine, will convert this intermediate into N-(2-Chloro-5-methylphenyl)-2-(diethylamino)acetamide.[4] This typically involves refluxing the chloroacetamide intermediate with an excess of diethylamine in a non-polar solvent like toluene.[3][4] Researchers should note that diethylamine is a flammable, corrosive, and volatile liquid requiring appropriate safety precautions.

References

  • Amide Synthesis. Fisher Scientific.

  • Chloroacetyl Chloride CAS 79-04-9. Yufeng.

  • Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. ACS Omega.

  • The 2-Step Synthesis of Lidocaine. University Course Material.

  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. BOC Sciences.

  • A Comprehensive Technical Guide to 2-(Diethylamino)ethyl Chloride: Synthesis, Properties, and Pharmaceutical Applications. Benchchem.

  • The Synthesis of Lidocaine. University of San Diego Course Material.

  • An In-depth Technical Guide to the Synthesis and Characterization of 2-(Diethylamino)ethyl Chloride. Benchchem.

  • Reaction between acyl chlorides and amines - addition / elimination. Chemguide.

  • Show how you would use appropriate acyl chlorides and amines to synthesize the following amides. Pearson.

  • 2-Chloro-5-methylaniline 99%. Sigma-Aldrich.

  • Synthesis of Lidocaine. Chemistry 212 Laboratory, University Document.

  • Chloroacetyl chloride Material Safety Data Sheet. Krishna Solvechem Ltd.

  • Hazard Summary: Chloroacetyl Chloride. New Jersey Department of Health.

  • Synthesis of Lidocaine Lab (Video). YouTube.

  • Synthesis of Lidocaine. Chemistry Steps.

  • 2-Chloro-5-methylaniline. PubChem, National Center for Biotechnology Information.

  • 2-Chloro-5-methylaniline. Tokyo Chemical Industry Co., Ltd.

  • Chloroacetyl Chloride for Synthesis MSDS. Loba Chemie.

  • Technical Support Center: Synthesis of 2-(Diethylamino)ethyl Chloride. Benchchem.

  • 2-Chloro-5-methylaniline. BLD Pharm.

  • 2-Chloro-5-methylaniline. Chem-Impex International.

  • Chloroacetyl chloride – Knowledge and References. Taylor & Francis.

  • Chloroacetyl chloride Safety Data Sheet. Santa Cruz Biotechnology.

  • 2-Chloro-5-methylaniline. Santa Cruz Biotechnology.

  • Preparation method of 2-chloro-6-methylaniline. Google Patents.

  • Chloroacetamide. Organic Syntheses.

  • Lidocaine Synthesis. Masaryk University.

  • 2-(diethylamino)-2-oxoacetyl chloride. Chemsrc.

  • N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. Benchchem.

  • Help with synthesizing 2-chloro-5-methoxyaniline from anisole. Reddit.

  • N-(2-Chloro-5-methylphenyl)-2-(diethylamino)acetamide. PubChem, National Center for Biotechnology Information.

  • N-(2-CHLORO-5-METHYLPHENYL)-2-(DIETHYLAMINO)ACETAMIDE. Global Substance Registration System.

  • 2-Chloro-N-(2,6-dimethylphenyl)acetamide synthesis. ChemicalBook.

  • A facile amidation of chloroacetyl chloride using DBU. ResearchGate.

  • Synthesis of N-phenyl-2-chloroacetamide. PrepChem.com.

  • 2-Chloro-5-methylaniline. Pharmaffiliates.

  • Synthesis and Quantification of 2-(Diethylamino)-N-(2-methylphenyl)acetamide Nitrate. Pharmaceutical Chemistry Journal.

  • An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free conditions. Taylor & Francis Online.

  • 2-dimethylaminoethyl chloride hydrochloride synthesis technology. Google Patents.

  • Preparation of chloroacetamide. Google Patents.

  • 2-Chloro-N-phenylacetamide synthesis. ChemicalBook.

  • Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts.

  • Synthesis of N-substituted chloroacetamides. ResearchGate.

  • What is the suitable condition for formation of amide using chloroacetyl chloride as a reagent. ResearchGate.

Sources

Method

Application Note: Optimized Hydrolysis of N-(2-Chloro-5-methylphenyl)acetamide

Executive Summary This guide details the optimized reaction conditions for the hydrolytic cleavage of N-(2-Chloro-5-methylphenyl)acetamide (also known as 2'-Chloro-5'-methylacetanilide) to yield 2-Chloro-5-methylaniline...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized reaction conditions for the hydrolytic cleavage of N-(2-Chloro-5-methylphenyl)acetamide (also known as 2'-Chloro-5'-methylacetanilide) to yield 2-Chloro-5-methylaniline .

While acetanilides are generally stable, the presence of the ortho-chlorine atom in this substrate introduces steric hindrance that retards nucleophilic attack at the carbonyl carbon. Consequently, standard mild hydrolysis protocols often result in incomplete conversion.[1] This note provides three validated protocols:

  • Acidic Hydrolysis (Standard): High purity, yields the hydrochloride salt initially.[1]

  • Alkaline Hydrolysis (Direct): Yields the free base directly; utilizes ethylene glycol for higher thermal kinetics.[1]

  • Microwave-Assisted (High-Throughput): Drastically reduces reaction time for screening.[1]

Chemical Context & Mechanism[2][3][4][5]

Substrate Analysis

The target substrate features an acetamido group attached to a toluene core with a chlorine atom at the ortho position relative to the nitrogen.[1]

  • Electronic Effect: The electron-withdrawing chlorine (-I effect) slightly activates the amide carbonyl toward nucleophilic attack compared to unsubstituted acetanilide.

  • Steric Effect (Dominant): The bulky chlorine atom at the ortho position creates significant steric hindrance, blocking the trajectory of incoming nucleophiles (water or hydroxide).[1] This necessitates higher activation energy (heat/catalyst) compared to unhindered amides.[1]

Reaction Pathway

The reaction proceeds via a nucleophilic acyl substitution.[1] In acidic media, the carbonyl oxygen is protonated, making the carbon highly electrophilic. In basic media, the hydroxide ion acts as a direct nucleophile.[1]

ReactionMechanism Substrate N-(2-Chloro-5-methylphenyl) acetamide Intermed Tetrahedral Intermediate Substrate->Intermed + H2O / H+ or OH- Products 2-Chloro-5-methylaniline + Acetic Acid Intermed->Products Elimination

Figure 1: General reaction pathway for the hydrolysis of the acetanilide derivative.

Experimental Protocols

Method A: Acidic Hydrolysis (High Purity)

Recommended for gram-scale synthesis where product purity is paramount.

Rationale: Acidic hydrolysis precipitates the amine as a hydrochloride salt, leaving non-basic impurities (unreacted amide) in the solution.[1] This provides an integrated purification step.[1]

Reagents:

  • Substrate: 10.0 g (54.5 mmol)[1]

  • Solvent: Ethanol (95%) - 30 mL (to ensure solubility)

  • Reagent: 6M Hydrochloric Acid (HCl) - 50 mL

Procedure:

  • Dissolution: In a 250 mL Round Bottom Flask (RBF), dissolve 10.0 g of substrate in 30 mL of ethanol.

  • Acidification: Slowly add 50 mL of 6M HCl. The mixture may become cloudy.[1]

  • Reflux: Attach a condenser and reflux at 90-100°C for 3-4 hours .

    • Checkpoint: The solution should become clear as the hydrolysis proceeds.[1]

  • Monitoring: Check TLC (System: Ethyl Acetate/Hexane 1:1). The starting material (Rf ~0.[1]5) should disappear.[1]

  • Workup:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Salt Isolation (Optional): If the HCl salt precipitates, filter it directly.[1]

    • Free Base Isolation: Basify the solution to pH >10 using 20% NaOH solution.[1] The oily amine will separate.[1]

    • Extract with Dichloromethane (DCM) (3 x 50 mL).[1]

    • Dry organic layer over anhydrous

      
       and evaporate.[1]
      
Method B: Alkaline Hydrolysis (High Efficiency)

Recommended for large batches or when avoiding volatile acid fumes is preferred.[1]

Rationale: Using Ethylene Glycol as a co-solvent allows the reaction to proceed at higher temperatures (>150°C), overcoming the steric hindrance of the ortho-chloro group significantly faster than aqueous reflux.

Reagents:

  • Substrate: 10.0 g

  • Solvent: Ethylene Glycol (40 mL) + Water (10 mL)

  • Base: Potassium Hydroxide (KOH) pellets - 8.0 g (~2.5 eq)

Procedure:

  • Setup: Charge RBF with substrate, KOH, water, and ethylene glycol.[1]

  • Reflux: Heat to 130-140°C for 2 hours .

  • Quench: Pour the hot reaction mixture into 200 mL of crushed ice/water.

  • Precipitation: The product, 2-chloro-5-methylaniline, is a low-melting solid (mp ~29°C) or oil. It will separate as an oil or precipitate upon vigorous stirring.[1]

  • Extraction: Extract with Ethyl Acetate, wash with brine, dry, and concentrate.[1]

Method C: Microwave-Assisted Hydrolysis

Recommended for rapid screening or small-scale library generation.[1]

Parameters:

  • Solvent: 10% NaOH in Ethanol/Water (1:1)[1]

  • Temperature: 160°C

  • Pressure: High (sealed vessel)[1]

  • Time: 15 - 20 minutes

Workup & Purification Workflow

The following flowchart illustrates the critical decision points in the workup of the acidic hydrolysis method, ensuring maximum recovery of the aniline.

WorkupFlow RxnMix Reaction Mixture (Acidic Reflux) Cool Cool to 0°C RxnMix->Cool CheckPpt Precipitate Formed? Cool->CheckPpt Filter Filter Solid (Amine-HCl Salt) CheckPpt->Filter Yes Basify Basify (pH > 10) with NaOH CheckPpt->Basify No Filter->Basify Dissolve in H2O Extract Extract with DCM Basify->Extract Evap Evaporate Solvent Extract->Evap Final Pure 2-Chloro-5-methylaniline Evap->Final

Figure 2: Separation and isolation workflow for Acidic Hydrolysis.

Data Summary & Comparison

ParameterMethod A: Acidic (HCl)Method B: Alkaline (KOH/Glycol)Method C: Microwave
Reagent 6M HCl / EtOHKOH / Ethylene GlycolNaOH / EtOH
Temperature 90-100°C130-140°C160°C
Time 3-4 Hours2 Hours20 Minutes
Yield (Isolated) 85-92%88-95%>95% (Conversion)
Purity High (Salt purification)Moderate (Requires extraction)Moderate
Safety Corrosive fumesCaustic, High TempHigh Pressure

Troubleshooting & Critical Parameters

  • Incomplete Reaction:

    • Cause: Poor solubility of the starting material in the aqueous acid/base.[1][2]

    • Solution: Increase the ratio of Ethanol or switch to Ethylene Glycol (Method B) to allow higher reaction temperatures.[1]

  • Darkening/Charring:

    • Cause: Oxidation of the resulting aniline at high temperatures in air.[1]

    • Solution: Perform the hydrolysis under an inert atmosphere (

      
       or Ar) and add a reducing agent like Sodium Bisulfite during workup.[1]
      
  • Product Physical State:

    • 2-Chloro-5-methylaniline has a melting point near room temperature (~29°C).[1] It may appear as a supercooled liquid or a semi-solid.[1] Do not discard the "oil" thinking it is solvent residue.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 776663, N-(2-Chloro-5-methylphenyl)acetamide.[1] Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). 2-Chloro-5-methylaniline Mass Spectrum and Properties.[1] NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1] (5th Edition).[1] Longman Scientific & Technical.[1] (General reference for acetanilide hydrolysis protocols).

  • Google Patents. Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (CN104860907A).[1] (Contains analogous hydrolysis conditions for hindered chloro-acetanilides). Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purifying N-(2-chloro-5-methylphenyl)acetamide

Welcome to the technical support center for the purification of N-(2-chloro-5-methylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in rem...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-(2-chloro-5-methylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in removing unreacted 2-chloro-5-methylaniline after an acetylation reaction. Here, we provide troubleshooting advice and detailed protocols grounded in chemical principles to ensure you achieve a high-purity product.

Core Principle: Exploiting the Basicity Difference

The entire purification strategy hinges on a fundamental difference in the chemical nature of the starting material and the product. The unreacted 2-chloro-5-methylaniline is an aromatic amine and is therefore basic. The lone pair of electrons on its nitrogen atom readily accepts a proton (H⁺). In contrast, the product, N-(2-chloro-5-methylphenyl)acetamide, is an amide. In amides, the nitrogen lone pair is delocalized through resonance with the adjacent carbonyl group.[1][2][3] This delocalization renders the nitrogen atom essentially non-basic and unable to be protonated by dilute acids.[1][2][3] This difference in basicity is the key to their separation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most robust and efficient method for removing unreacted 2-chloro-5-methylaniline from my crude product?

A1: The most effective and widely used method is an acid-base liquid-liquid extraction . This technique directly leverages the basicity of the unreacted aniline. By washing your crude product (dissolved in an appropriate organic solvent) with a dilute aqueous acid like hydrochloric acid (HCl), you can selectively convert the basic aniline into its water-soluble ammonium salt. The neutral acetamide product remains in the organic layer, allowing for a clean separation.[4][5][6]

Q2: I performed an acid wash, but my final product is still contaminated with the starting aniline. What could have gone wrong?

A2: This is a common issue that usually points to one of several possibilities:

  • Insufficient Acid: You may not have used enough acid to protonate all the unreacted aniline. A good practice is to use a molar excess of acid relative to the theoretical maximum amount of unreacted starting material. After extraction, check the aqueous layer with pH paper; it should be distinctly acidic (pH 1-2).

  • Inefficient Mixing: The protonation reaction occurs at the interface between the organic and aqueous layers. If the two phases are not mixed thoroughly in the separatory funnel, the extraction will be incomplete. Ensure you are shaking the funnel vigorously, venting frequently to release any pressure buildup.

  • Incorrect Acid Concentration: While effective, using a highly concentrated acid can sometimes lead to hydrolysis of the amide product, especially with prolonged contact or heating. A 1 M to 2 M solution of HCl is generally sufficient and minimizes this risk.

  • Single Extraction Insufficiency: For larger amounts of impurity, a single acid wash may not be enough. Performing two or three sequential extractions with fresh portions of dilute acid will ensure a more complete removal of the aniline.

Q3: Can I just use recrystallization to purify my product without the acid wash?

A3: While recrystallization is an essential final "polishing" step, relying on it alone to remove a significant amount of aniline impurity is inefficient. The solubility properties of the aniline and the acetamide may be too similar for a single recrystallization to be effective, leading to co-crystallization and a low-purity product. The acid-base extraction is a bulk purification technique designed to remove large quantities of the basic impurity first, making the final recrystallization far more effective at removing trace contaminants.

Q4: My yield is significantly lower than expected after the workup. Where might I have lost my product?

A4: Product loss can occur at several stages. Here’s a checklist for troubleshooting:

  • Emulsion Formation: Vigorous shaking, while necessary, can sometimes lead to the formation of an emulsion (a stable mixture of the organic and aqueous layers that won't separate). If this occurs, letting the funnel stand for an extended period or adding a small amount of brine (saturated NaCl solution) can help break the emulsion.

  • Product Solubility in Acid: While the acetamide is largely insoluble in the aqueous acid layer, some minor solubility might exist. Minimizing the total volume of the aqueous wash can help mitigate this.

  • Premature Crystallization: If the concentration of your product in the organic solvent is very high, it might begin to crystallize in the separatory funnel during the extraction. If this happens, you may need to add a small amount of additional organic solvent to redissolve it before proceeding.

  • Loss During Recrystallization: The most common source of yield loss is using too much solvent during recrystallization. This keeps a significant portion of your product dissolved in the cold mother liquor. Aim to use the minimum amount of hot solvent required to fully dissolve your crude product.

Q5: How can I be certain that my final product is pure?

A5: Purity should be assessed using a combination of methods:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point range (typically spanning 1-2 °C).[7] A broad or depressed melting point is a strong indicator of impurities. The literature melting point for N-(2-chloro-5-methylphenyl)acetamide is a key benchmark.

  • Thin-Layer Chromatography (TLC): TLC is a fast and effective way to qualitatively assess purity. Spot your crude material, the purified product, and the starting aniline on the same plate. In a suitable solvent system (e.g., ethyl acetate/hexane), the product should appear as a single spot with a different Rf value than the starting aniline.

  • Spectroscopic Analysis: For definitive structural confirmation and purity assessment, techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy are invaluable.

Key Compound Properties

A clear understanding of the physical properties of your starting material and product is critical for designing an effective purification strategy.

Property2-Chloro-5-methylaniline (Starting Material)N-(2-chloro-5-methylphenyl)acetamide (Product)Rationale for Separation
Molar Mass 141.60 g/mol [8][9]183.63 g/mol [10]-
Appearance White to tan crystalline powder[7][8]Crystalline solid-
Melting Point 28-35 °C[7][8]~129-130 °C[10]The large difference allows for easy purity assessment.
Basicity (pKa) Basic (pKa of conjugate acid ~4-5, typical for anilines[11])Neutral (pKa of conjugate acid << 0[1][3])This is the key difference exploited in the acid-base extraction.
Solubility Soluble in common organic solvents; sparingly soluble in water but highly soluble in aqueous acid.[8][12]Soluble in many organic solvents; insoluble in water and dilute aqueous acid/base.This differential solubility is the basis for the separation.

Experimental Protocols

Protocol 1: Acid-Base Extraction Workflow

This protocol outlines the primary purification step to remove the bulk of the unreacted 2-chloro-5-methylaniline.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel. Choose a solvent that is immiscible with water and in which your acetamide product is readily soluble.

  • First Acid Wash: Add an equal volume of 1 M HCl to the separatory funnel.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds, venting periodically.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. The lower layer will be the aqueous phase if using DCM, and the upper layer will be aqueous if using a less dense solvent like ethyl acetate.

  • Drain & Repeat: Drain the aqueous layer (which now contains the protonated aniline impurity as a salt). For maximum efficiency, repeat the acid wash (steps 2-4) one or two more times with fresh portions of 1 M HCl.

  • Neutral Wash: Wash the organic layer with an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove the bulk of the dissolved water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Isolation: Filter or decant the dried organic solution away from the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude, washed acetamide.

Protocol 2: Recrystallization for Final Polishing

This step is designed to remove any remaining minor impurities, yielding a highly pure crystalline product.

  • Solvent Selection: The ideal recrystallization solvent is one in which the acetamide product is highly soluble at high temperatures but poorly soluble at low temperatures. Common choices include ethanol, methanol, or a mixed solvent system like ethanol/water or acetone/hexane.[13][14][15]

  • Dissolution: Place the crude acetamide from Protocol 1 into an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent dropwise until the solid just dissolves completely.

  • Hot Filtration (Optional): If any insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[16][17]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Allow the crystals to dry completely under vacuum or in a desiccator to remove all traces of solvent before performing final analysis (yield, melting point).

Visualization of Workflows

Diagram 1: Overall Purification Strategy This diagram illustrates the complete workflow from the crude reaction output to the final, purified product.

crude Crude Reaction Mixture (Acetamide + Aniline) extraction Acid-Base Extraction (Protocol 1) crude->extraction recrystallization Recrystallization (Protocol 2) extraction->recrystallization Crude Washed Product waste Aqueous Waste (Aniline Salt) extraction->waste Impurity Removed pure_product Pure Acetamide Product recrystallization->pure_product Final Product cluster_org Organic Phase (e.g., Ethyl Acetate) cluster_aq Aqueous Phase (HCl) aniline_org Aniline Impurity (Basic, Organic Soluble) process + 1M HCl Shake & Separate aniline_org->process amide_org Acetamide Product (Neutral, Organic Soluble) amide_org->process aniline_salt Anilinium Salt (Ionic, Water Soluble) amide_aq Acetamide Product (Stays in Organic Phase) process->aniline_salt Protonation process->amide_aq No Reaction

Caption: The core principle of the acid-base extraction.

Safety & Handling

  • 2-Chloro-5-methylaniline: This substance is harmful if swallowed, in contact with skin, or if inhaled. [18]It can cause skin and serious eye irritation. [18]Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [19]* Solvents: Organic solvents like ethyl acetate and dichloromethane are flammable and volatile. Avoid open flames and ensure proper ventilation.

  • Acids: Dilute hydrochloric acid is corrosive. Handle with care and wear appropriate PPE.

Always consult the specific Safety Data Sheet (SDS) for all chemicals used in your procedure. [19]

References

  • PubChem. (n.d.). 2-Chloro-5-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Scribd. (n.d.). Lab 6: Base Extraction of Benzoic Acid From Acetanilide. Retrieved from [Link]

  • Bartleby. (n.d.). Acetanilide Lab. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Chloro-5-methylaniline (CAS 95-81-8). Retrieved from [Link]

  • YouTube. (2020). Separation of 3-chlorobenzoic acid and acetanilide by acid-base extraction. Retrieved from [Link]

  • California State University, Sacramento. (n.d.). Experiment 1 - Recrystallization of Acetanilide. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (2025). Basicity and Nucleophilicity of Aryl-Containing N-Anions. Retrieved from [Link]

  • Cram. (2021). Recrystallization Of Acetanilide Lab Report. Retrieved from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). N-[2,4-bis(chloromethyl)-5-methylbenzyl]acetamide. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of N-(2-Chloro-4-methylphenyl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-Chloro-5-methylphenyl)-2-(diethylamino)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry Steps. (2021). Basicity of Amines. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Melting points, colours, solvents for recrystallization, and yields of the compounds. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, 2-chloro-N-(4-methylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Basicity of amines. Retrieved from [Link]

  • Reddit. (2014). Solubility in organic solvents and water. r/chemhelp. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-chloro-5-methylaniline (C7H8ClN). Retrieved from [Link]

  • NIST. (n.d.). 2-Chloro-5-methylaniline. NIST Chemistry WebBook. Retrieved from [Link]

  • OpenStax Adaptation. (n.d.). 12.3 Basicity of Amines – Fundamentals of Organic Chemistry. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). N-(2-Chloro-5-methylphenyl)-acetamide. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of N-(2-Chloro-5-methylphenyl)acetamide

Case ID: PUR-CMA-001 Subject: Separation of N-(2-Chloro-5-methylphenyl)acetamide from Sterically Hindered Isomers/Analogs Status: Operational Guide Assigned Specialist: Senior Application Scientist, Separation Methodolog...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-CMA-001 Subject: Separation of N-(2-Chloro-5-methylphenyl)acetamide from Sterically Hindered Isomers/Analogs Status: Operational Guide Assigned Specialist: Senior Application Scientist, Separation Methodologies

Diagnostic & Triage: Understanding Your Mixture

Before initiating purification, we must correctly identify the "2,6-dimethyl" impurity, as this dictates the separation logic. In industrial synthesis, this contamination usually arises from two scenarios:

ScenarioImpurity IdentityStructureNature of Challenge
A (Homolog) N-(2,6-dimethylphenyl)acetamide2,6-Dimethyl substitutionSteric Hindrance: High. Solubility: Lower polarity than target.
B (Regioisomer) N-(2-chloro-6-methylphenyl)acetamide2-Chloro, 6-Methyl substitutionSteric Hindrance: High. MW: Identical to target.

The "Steric Gate" Advantage: Your target molecule, N-(2-Chloro-5-methylphenyl)acetamide , possesses only one ortho-substituent (the chlorine atom). Both common impurities (Scenario A and B) are 2,6-disubstituted (two ortho-substituents).

This structural difference creates a massive kinetic vulnerability in the target that we can exploit: Steric Hindrance of Hydrolysis. The impurities are chemically "armored" against hydrolysis, while the target is not.

Protocol A: The "Chemical Filter" (Kinetic Resolution)

Recommended for: Bulk purification (>10g) where chromatographic resolution is too costly. Mechanism: Selective hydrolysis. We will convert the Target into an acid-soluble amine, leaving the Impurity as an acid-insoluble amide.

The Workflow

HydrolysisWorkflow Start Crude Mixture (Target + 2,6-Isomers) Step1 Acid Hydrolysis (H2SO4 / EtOH, Reflux) Start->Step1 Dissolve Decision Check Reaction Progress (TLC/HPLC) Step1->Decision Decision->Step1 Target not fully hydrolyzed Filter Filtration Decision->Filter Target consumed Solid Solid Residue: Unreacted Impurity (2,6-disubstituted amides) Filter->Solid Discard Filtrate Acidic Filtrate: Target Amine Salt (2-chloro-5-methylaniline) Filter->Filtrate Keep Step2 Basify (NaOH) & Extract (EtOAc) Filtrate->Step2 Step3 Re-acetylation (Ac2O / AcOH) Step2->Step3 Isolated Amine Final Pure Target N-(2-Chloro-5-methylphenyl)acetamide Step3->Final

Figure 1: Kinetic resolution workflow exploiting the steric stability of 2,6-substituted impurities.

Step-by-Step Procedure
  • Hydrolysis Setup:

    • Dissolve crude mixture in Ethanol (5 volumes).

    • Add 30% H₂SO₄ (3 equivalents).

    • Reflux at 80–90°C.

  • Monitoring (Critical):

    • Monitor via TLC/HPLC every 30 minutes.

    • Stop point: The moment the Target spot disappears. The 2,6-impurities will remain largely intact because the ortho-groups block the carbonyl from nucleophilic attack by water [1, 2].

  • Separation:

    • Cool reaction to 0–5°C.

    • Filter: The unhydrolyzed impurities (amides) are poorly soluble in acidic water/ethanol and will precipitate or oil out.

    • Filtrate: Contains your target as the amine sulfate salt (soluble).

  • Recovery:

    • Basify filtrate with 20% NaOH to pH 10.

    • Extract the free amine (2-chloro-5-methylaniline) with Ethyl Acetate.

    • Dry (Na₂SO₄) and evaporate.[1]

  • Re-synthesis:

    • Treat the recovered amine with Acetic Anhydride (1.1 eq) in Acetic Acid or DCM to regenerate the pure N-(2-Chloro-5-methylphenyl)acetamide.

Protocol B: Fractional Crystallization

Recommended for: Scenarios where chemical modification is forbidden or impurity levels are low (<10%).

The 2,6-dimethyl isomers possess high symmetry, leading to efficient crystal packing and often higher melting points/lower solubility than the asymmetric 2,5-target.

Solvent SystemTarget BehaviorImpurity BehaviorProtocol Note
Toluene / Hexane (1:3) Soluble at RTPrecipitates on coolingDissolve hot (70°C). Cool slowly to 0°C. Impurity crystallizes first.
Ethanol / Water (70:30) Soluble hot, crystallizes coldLess solubleRecrystallize the precipitate to enrich impurity (discard), keep mother liquor for target.

Troubleshooting Crystallization:

  • Issue: Oiling out instead of crystallizing.

  • Fix: Seed the solution with a pure crystal of the impurity (if available) to induce precipitation of the contaminant, or scratch the glass surface.

Protocol C: High-Performance Liquid Chromatography (HPLC)

Recommended for: Analytical quantification or Prep-scale (<1g) purification.

Due to the chlorine atom, the Target is more polarizable but also more lipophilic than the non-chlorinated dimethyl impurity, yet less sterically shielded.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse or Phenomenex Kinetex).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Linear ramp to 80% B

    • 15-20 min: Hold 80% B

  • Detection: UV @ 254 nm (Aromatic ring) and 220 nm (Amide bond).

Expected Elution Order (Reverse Phase):

  • Target: N-(2-Chloro-5-methylphenyl)acetamide (Elutes earlier due to polarizable Cl and asymmetry).

  • Impurity: N-(2,6-dimethylphenyl)acetamide (Elutes later; methyl groups increase hydrophobicity and symmetry increases retention on C18) [3].

Frequently Asked Questions (FAQs)

Q: Why does the hydrolysis method work so well? A: It relies on Steric Inhibition of Resonance . In 2,6-disubstituted acetanilides, the bulky ortho-groups force the carbonyl group out of plane with the phenyl ring, preventing conjugation but also physically blocking the trajectory of the attacking water molecule during hydrolysis. Your target (2,5-substituted) lacks this blockade [1, 2].

Q: My target is co-eluting with the impurity on TLC. How do I visualize them? A: Standard UV might not distinguish them well. Use a Permanganate Stain . The methyl group on the impurity is more resistant, but the chlorophenyl ring often stains differently. Alternatively, use GC-MS; the mass difference (Cl vs Methyl) is distinct (M+ 183 vs M+ 163).

Q: Can I use flash chromatography? A: Yes, but separation is difficult. Use a high-efficiency silica column (15-25 µm particle size).

  • Eluent: Hexane:Ethyl Acetate (Start 90:10, gradient to 60:40).

  • The 2,6-dimethyl impurity usually moves faster (higher Rf) in normal phase silica because the amide H-bond donor is sterically shielded, reducing interaction with the silica stationary phase.

References

  • Mechanism of Amide Hydrolysis & Steric Effects

    • BenchChem Technical Support.[2] "Overcoming steric hindrance in N-arylacetamide reactions." Accessed 2024.[3] Link

  • Structural Analysis of 2,6-Dimethylacetanilides

    • Gowda, B. T., et al. "2-Chloro-N-(2,6-dimethylphenyl)acetamide."[1][4][5][6] Acta Crystallographica Section E, 2008.[4] Link

  • HPLC Separation of Chloroacetanilides

    • SIELC Technologies.[7] "Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column." Accessed 2024.[3] Link

Sources

Reference Data & Comparative Studies

Validation

Structural Validation of N-(2-Chloro-5-methylphenyl)acetamide: A Comparative 1H NMR Analysis Guide

Executive Summary & Strategic Context In the development of agrochemicals and pharmaceuticals, N-(2-Chloro-5-methylphenyl)acetamide (CAS: 6259-09-2) serves as a critical scaffold, particularly as an intermediate for benz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of agrochemicals and pharmaceuticals, N-(2-Chloro-5-methylphenyl)acetamide (CAS: 6259-09-2) serves as a critical scaffold, particularly as an intermediate for benzothiazole synthesis and as a structural analog in herbicide discovery.

This guide provides a definitive structural validation protocol. Unlike generic spectral lists, we focus on the comparative analysis between the target product and its primary precursor, 2-chloro-5-methylaniline . This "Before vs. After" approach is the industry standard for verifying reaction completion and purity during scale-up.

Key Analytical Challenge

The primary challenge in analyzing this acetanilide derivative is distinguishing the ortho-proton (H-6) shift induced by the amide group and resolving the overlapping methyl signals (aryl-methyl vs. acetyl-methyl). This guide details the specific splitting patterns required to confirm the substitution pattern.

Experimental Workflow: Synthesis & Sample Preparation

To generate the data discussed, the following validated protocol is recommended. This ensures the sample is free of paramagnetic impurities that could broaden NMR signals.

Synthesis Protocol (Acetylation)

Reaction: 2-Chloro-5-methylaniline + Acetic Anhydride


 N-(2-Chloro-5-methylphenyl)acetamide + AcOH
  • Dissolution: Dissolve 10.0 mmol of 2-chloro-5-methylaniline in 15 mL of Dichloromethane (DCM).

  • Addition: Add 1.2 equivalents of Acetic Anhydride dropwise at 0°C.

  • Catalysis: Add 0.1 equivalents of DMAP (4-Dimethylaminopyridine) or Pyridine.

  • Monitoring: Stir at RT for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Wash organic layer with 1M HCl (to remove unreacted aniline) followed by Sat. NaHCO3.

  • Isolation: Dry over MgSO4, concentrate, and recrystallize from Ethanol/Water.

NMR Sample Preparation
  • Solvent: CDCl

    
     (Chloroform-d) is preferred for distinct splitting. DMSO-d
    
    
    
    is an alternative if amide NH visibility is critical, though it may merge water peaks with methyl signals.
  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

  • Reference: TMS (Tetramethylsilane) at 0.00 ppm.[1]

Visualizing the Workflow

The following diagram outlines the logical flow from synthesis to spectral validation, highlighting critical decision points.

G Start Start: 2-Chloro-5-methylaniline React Acetylation (Ac2O / DCM) Start->React Workup Acid Wash (1M HCl) Removes Aniline React->Workup 2 hrs RT Product Crude Product Workup->Product NMR 1H NMR Acquisition (CDCl3) Product->NMR Decision Check H-6 Shift (> 8.0 ppm?) NMR->Decision Pass PASS: Structure Confirmed Decision->Pass Yes Fail FAIL: Repurify Decision->Fail No

Figure 1: Synthesis and Validation Workflow. The acid wash step is critical for removing starting material to ensure clean NMR interpretation.

1H NMR Spectral Analysis (Detailed Assignment)

The Spectrum Overview (CDCl , 400 MHz)

The spectrum is characterized by two distinct aliphatic singlets and a specific 3-proton aromatic pattern.

SignalShift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
A 2.18 - 2.22Singlet (s)3HCO-CH

Acetyl methyl group. Slightly deshielded by carbonyl.
B 2.30 - 2.35Singlet (s)3HAr-CH

Aryl methyl at Pos 5. Typical benzylic position.
C 6.85 - 6.90dd (

Hz)
1HH-4 Para to Nitrogen. Split by H-3 (ortho) and H-6 (meta).
D 7.20 - 7.25Doublet (

Hz)
1HH-3 Ortho to Chlorine. Deshielded by Cl, coupled to H-4.
E 7.60 - 7.80Broad Singlet1HNH Amide proton. Broad due to quadrupole/exchange.
F 8.15 - 8.25Doublet (

Hz)
1HH-6 Ortho to Amide. Diagnostic Peak.
The "Diagnostic H-6" Mechanism

The most critical feature of this spectrum is the signal for H-6 .

  • Observation: It appears significantly downfield (approx 8.2 ppm) compared to other aromatic protons.

  • Mechanism: This deshielding is caused by the anisotropic effect of the carbonyl group. In the trans amide conformation (favored), the carbonyl oxygen is spatially close to the ortho-proton (H-6), creating a "deshielding cone" effect.

  • Validation: If this peak remains at ~6.5-7.0 ppm, acetylation has not occurred (or occurred on the wrong site).

Comparative Analysis: Product vs. Precursor

This section fulfills the requirement to compare the product against "alternatives"—in this case, the starting material (Precursor) which is the primary contaminant.

Table 1: Chemical Shift Comparison ( )
FeaturePrecursor: 2-Chloro-5-methylanilineProduct: N-(2-Chloro-5-methylphenyl)acetamide

Shift
Interpretation
NH Region 3.8 - 4.0 ppm (Broad, 2H)7.6 - 7.8 ppm (Broad, 1H)+3.8 ppm Conversion of Amine (NH

) to Amide (NH-CO).
H-6 (Ortho) ~6.6 ppm (Shielded)~8.2 ppm (Deshielded)+1.6 ppm Loss of amine shielding + Gain of Carbonyl anisotropy.
Acetyl-Me Absent~2.20 ppm (Singlet)New Peak Confirmation of acetyl group addition.
Ar-Me ~2.25 ppm~2.32 ppm+0.07 ppmMinimal change; remote from reaction center.
Visualizing the Signal Logic

The following diagram illustrates how the coupling constants (


-values) confirm the substitution pattern (1,2,5-substitution).

NMR_Logic Root Aromatic Region Analysis (3 Protons) H3 H-3 (Ortho to Cl) Doublet (J=8Hz) Root->H3 H4 H-4 (Meta to Cl) dd (J=8, 2Hz) Root->H4 H6 H-6 (Ortho to NHAc) Doublet (J=2Hz) Most Deshielded Root->H6 Coupling1 Ortho Coupling (H3-H4 interaction) H3->Coupling1 H4->Coupling1 Coupling2 Meta Coupling (H4-H6 interaction) H4->Coupling2 H6->Coupling2

Figure 2: Coupling Logic Tree. The connectivity is established by the interaction between H3-H4 (Ortho) and H4-H6 (Meta).

Troubleshooting & Anomalies

Issue 1: "Missing" Amide Proton
  • Symptom: No peak around 7.6 ppm.

  • Cause: Chemical exchange with trace water in CDCl

    
     or extreme broadening.
    
  • Solution: Run the spectrum in DMSO-d

    
     . The NH peak will appear sharp and shifted downfield (~9.5 ppm) due to hydrogen bonding with the solvent.
    
Issue 2: Extra Doublet at 6.6 ppm
  • Symptom: A doublet appears upfield in the aromatic region.

  • Cause: Residual 2-chloro-5-methylaniline . The H-6 of the starting material is highly shielded.

  • Action: The reaction is incomplete. Perform an acid wash (1M HCl) to protonate and remove the amine.

Issue 3: Methyl Overlap
  • Symptom: A single lump at 2.2-2.3 ppm instead of two distinct singlets.

  • Cause: Accidental equivalence in CDCl

    
    .
    
  • Solution: Change solvent to Benzene-d

    
      or Acetone-d
    
    
    
    . The magnetic anisotropy of benzene will shift the acetyl-methyl and aryl-methyl differentially, resolving them into two peaks.

References

  • National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: N-(2-Chloro-5-methylphenyl)acetamide (CID 23451). Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (2024). 1H NMR of Acetanilide Derivatives. AIST Japan. (General Reference for Acetanilide shifts).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for substituent additivity rules).

Sources

Comparative

Mass spectrometry fragmentation pattern of N-(2-Chloro-5-methylphenyl)acetamide

Executive Summary Product: N-(2-Chloro-5-methylphenyl)acetamide (CAS: 3213-20-5) Application: Impurity profiling, metabolite identification, and structural elucidation in pharmaceutical development. Core Value: This guid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: N-(2-Chloro-5-methylphenyl)acetamide (CAS: 3213-20-5) Application: Impurity profiling, metabolite identification, and structural elucidation in pharmaceutical development. Core Value: This guide details the mass spectrometry (MS) fragmentation behavior of N-(2-Chloro-5-methylphenyl)acetamide. By contrasting its fragmentation signature against regioisomeric impurities (e.g., 4-chloro analogues) and structural congeners, we establish a diagnostic protocol for unambiguous identification in complex matrices.

Structural Context & Comparative Alternatives

In drug development and pesticide synthesis, distinguishing between positional isomers is critical for regulatory compliance. N-(2-Chloro-5-methylphenyl)acetamide often co-elutes with its isomers in standard reverse-phase LC. Mass spectrometry provides the orthogonal selectivity required for resolution.

The Comparison Set

We compare the target analyte against three key structural alternatives to isolate diagnostic ions:

Compound LabelChemical NameStructural FeatureKey MS Challenge
Target (A) N-(2-Chloro-5-methylphenyl)acetamide 2-Cl, 5-Me Ortho-effect active
Isomer (B) N-(4-Chloro-3-methylphenyl)acetamide4-Cl, 3-MeNo Ortho-effect; Para-substitution
Analogue (C) N-(2-Chlorophenyl)acetamide2-Cl, No MeBaseline for methyl group effects
Analogue (D) N-(3-Methylphenyl)acetamideNo Cl, 3-MeBaseline for chlorine effects

Experimental Protocol: GC-MS/EI Validation

Note: While ESI-MS is common for biological matrices, Electron Ionization (EI) is the gold standard for structural fingerprinting due to reproducible fragmentation patterns.

Workflow: Structural Elucidation via EI-MS
  • Sample Preparation: Dissolve 1 mg of target standard in 1 mL Methanol (LC-MS grade). Dilute 1:100 in Dichloromethane for GC injection.

  • Inlet Parameters:

    • Mode: Splitless (1 min purge).

    • Temperature: 250°C.

    • Liner: Deactivated borosilicate glass with glass wool.

  • Chromatography (GC):

    • Column: 30m x 0.25mm ID, 0.25µm film (5% phenyl-arylene phase).

    • Gradient: 60°C (1 min)

      
       20°C/min 
      
      
      
      300°C (hold 3 min).
  • Mass Spectrometry (Source):

    • Ionization: Electron Impact (70 eV).

    • Source Temp: 230°C.

    • Scan Range: m/z 40–300.

    • Quality Control: Tune verification using PFTBA (FC-43) to ensure m/z 69/219/502 ratios meet EPA criteria.

Fragmentation Analysis & Mechanism

The fragmentation of N-(2-Chloro-5-methylphenyl)acetamide is governed by the stability of the aromatic ring and the labile nature of the amide bond.

Primary Fragmentation Pathway (The "Ketene" Rule)

Like most acetanilides, the dominant pathway is the McLafferty-like rearrangement or simple cleavage of the amide bond, resulting in the loss of a neutral ketene molecule (


, 42 Da).
  • Molecular Ion (

    
    ):  Observed at m/z 183  (100%) and 185  (32%) due to the 
    
    
    
    isotope signature.
  • Base Peak Formation: Elimination of ketene yields the 2-chloro-5-methylaniline radical cation at m/z 141 (and 143).

    • Diagnostic Value: This peak retains the Cl pattern, confirming the halogen is on the ring, not the acetyl group.

  • Secondary Fragmentation (The Ortho Effect):

    • The ion at m/z 141 undergoes further fragmentation. The loss of a Chlorine radical (

      
      ) yields m/z 106 .
      
    • Alternatively, the loss of HCN (27 Da) from the aniline ring yields m/z 114 .

    • Crucial Differentiator: In ortho-substituted isomers (Target A), the proximity of the Cl to the amine nitrogen (after ketene loss) facilitates specific H-transfer or elimination mechanisms that are sterically hindered in the para-isomer (Isomer B).

Visualization: Fragmentation Pathway

The following diagram illustrates the validated fragmentation tree for the target compound.

Fragmentation M_Ion Molecular Ion (M+) m/z 183 / 185 (C9H10ClNO) Aniline_Ion Distonic Aniline Ion m/z 141 / 143 (Base Peak) M_Ion->Aniline_Ion - CH2CO (Ketene) Acetyl_Ion Acetyl Cation m/z 43 M_Ion->Acetyl_Ion Alpha Cleavage Ketene_Loss Loss of Ketene (-42 Da) Toluidine_Ion Toluidine Cation m/z 106 (C7H8N+) Aniline_Ion->Toluidine_Ion - Cl• Ring_Contract Chlorotoluene Ion m/z 114 / 116 Aniline_Ion->Ring_Contract - HCN Cl_Loss - Cl Radical (-35 Da) m/z 77 (Phenyl) m/z 77 (Phenyl) Toluidine_Ion->m/z 77 (Phenyl) - CH2NH HCN_Loss - HCN (-27 Da)

Figure 1: EI-MS Fragmentation Tree for N-(2-Chloro-5-methylphenyl)acetamide showing primary diagnostic ions.

Comparative Performance Data

The table below summarizes the diagnostic ion abundances (normalized to Base Peak = 100%) to demonstrate how to distinguish the target from its closest alternatives.

FeatureTarget (2-Cl-5-Me) Isomer B (4-Cl-3-Me) Analogue C (2-Cl) Analogue D (3-Me)
Molecular Ion (

)
183/185 (Med)183/185 (Med)169/171149
Base Peak (100%) m/z 141 m/z 141m/z 127m/z 107
[M-Cl]

Signal
m/z 148 (Low)m/z 148 (Very Low)m/z 134N/A
Aniline - Cl (m/z 106) High Abundance Low Abundancem/z 92N/A
Ortho Effect Indicator Prominent m/z 106 Absent/WeakProminent m/z 92N/A
Key Diagnostic Insight:

The m/z 106 fragment is the "fingerprint" ion.

  • In the Target (2-Cl) , the loss of Cl from the m/z 141 intermediate is energetically favored due to the ortho-position destabilizing the radical cation.

  • In the Isomer (4-Cl) , the Cl bond is stronger/less labile in the radical cation state, making the m/z 106 peak significantly less intense relative to the m/z 141 base peak.

References

  • National Institute of Standards and Technology (NIST). N-(2-Chloro-4-methylphenyl)acetamide Mass Spectrum (Analog Reference). NIST Chemistry WebBook, SRD 69.[1] [Link]

  • PubChem. N-(2-chloro-5-methylphenyl)acetamide Compound Summary. National Library of Medicine. [Link]

  • McLafferty, F. W., & Tureček, F. (1993).[2] Interpretation of Mass Spectra (4th ed.).[2] University Science Books. (Standard text for "Ketene Loss" mechanisms in acetanilides).

Sources

Validation

Technical Comparison: N-(2-Chloro-5-methylphenyl)acetamide vs. Lidocaine Impurity H

Executive Summary This guide provides a definitive technical framework for distinguishing N-(2-Chloro-5-methylphenyl)acetamide (Target A) from Lidocaine Impurity H (Target B). While both compounds share the "chloroacetam...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical framework for distinguishing N-(2-Chloro-5-methylphenyl)acetamide (Target A) from Lidocaine Impurity H (Target B).

While both compounds share the "chloroacetamide" nomenclature elements, they are chemically distinct entities , not isomers. The primary differentiator is the location of the chlorine atom and the methylation pattern of the aromatic ring.

  • Lidocaine Impurity H is an

    
    -chloroacetamide (alkyl halide), making it a reactive electrophile and a potential genotoxic impurity (PGI).
    
  • N-(2-Chloro-5-methylphenyl)acetamide is an aryl chloride with a standard acetamide tail, rendering it significantly more stable and pharmacologically distinct.

Part 1: Structural & Chemical Divergence

The confusion between these two often arises from automated nomenclature generation or database text matching. However, a "First Principles" chemical analysis reveals fundamental differences.

1.1 Comparative Chemical Profile
FeatureN-(2-Chloro-5-methylphenyl)acetamide Lidocaine Impurity H (EP/USP)
CAS Number 2564-07-0 (Approx/Analog)1131-01-7
Common Name 2'-Chloro-5'-methylacetanilide

-Chloro-2,6-dimethylacetanilide
Formula C

H

ClNO
C

H

ClNO
Exact Mass 183.045 Da 197.061 Da
Chlorine Position Aromatic Ring (C2 position)Aliphatic Tail (

-carbon)
Methylation Single Methyl on Ring (C5)Two Methyls on Ring (C2, C6)
Reactivity Stable (Aryl halide)Reactive (Alkylating agent)
1.2 Structural Visualization

The following diagram illustrates the structural divergence and the synthesis origin of Impurity H, contrasting it with the distinct scaffold of the comparator.

Chemical_Divergence cluster_0 Lidocaine Synthesis Pathway cluster_1 Comparator Compound Start 2,6-Xylidine (Starting Material) ImpurityH Lidocaine Impurity H (Intermediate) MW: 197.66 Reactive Alkyl Chloride Start->ImpurityH + Chloroacetyl chloride Lidocaine Lidocaine API (Final Drug) ImpurityH->Lidocaine + Diethylamine Comparator N-(2-Chloro-5-methylphenyl) acetamide MW: 183.63 Stable Aryl Chloride Precursor 2-Chloro-5-methylaniline Precursor->Comparator + Acetic Anhydride (Acetylation)

Figure 1: Structural lineage comparison. Impurity H is a direct process intermediate in Lidocaine synthesis, whereas the comparator arises from a different aniline scaffold and acetylation pathway.

Part 2: Analytical Strategy (Differentiation Protocol)

To validate the identity of an unknown peak or standard, use the following self-validating analytical workflows.

2.1 Mass Spectrometry (The Definitive Filter)

Because these compounds differ by a methylene group (-CH


-), High-Resolution Mass Spectrometry (HRMS) or even nominal mass LC-MS provides the fastest confirmation.
  • Lidocaine Impurity H:

    • [M+H]

      
      :  m/z ~198.07
      
    • Fragmentation: Characteristic loss of the chlorine radical or the chloromethyl group (M-49).

  • Comparator:

    • [M+H]

      
      :  m/z ~184.05[1]
      
    • Fragmentation: Loss of the acetyl group (M-43) or ketene (M-42).

2.2 NMR Spectroscopy (The Structural Fingerprint)

If MS is unavailable or isomerism is suspected (e.g., if the comparator were a constitutional isomer),


H-NMR provides indisputable evidence based on proton environments.
Proton TypeN-(2-Chloro-5-methylphenyl)acetamide Lidocaine Impurity H Differentiation Logic
Acyl Group

~2.1-2.2 ppm (Singlet, 3H)

~4.1-4.2 ppm (Singlet, 2H)
Critical: Impurity H lacks the acetyl methyl singlet; it has a deshielded -CH

Cl peak.
Aromatic Methyls

~2.3 ppm (Singlet, 3H)

~2.2 ppm (Singlet, 6H)
Impurity H shows a symmetric 6H integration (2,6-dimethyl).
Aromatic Ring 3 Distinct signals (Asymmetric)3 Signals (Symmetric pattern)Impurity H typically shows a multiplet for the 3,4,5 protons (often overlapping).
2.3 HPLC Separation Protocol

The two compounds possess distinct polarity profiles. Impurity H contains a highly lipophilic 2,6-dimethylphenyl group but also a polarizable chloroacetyl tail. The comparator has a chlorine on the ring, altering its


-

interaction potential.

Recommended Method (USP Modernized Approach):

  • Column: C18 (L1), 4.6 x 150 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse XDB or Waters XBridge).

  • Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water (pH ~2.5-3.0).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient:

    • 0 min: 10% B

    • 15 min: 60% B

    • 20 min: 90% B

  • Detection: UV @ 210 nm (Amide band) and 254 nm (Aromatic).

Elution Prediction:

  • Lidocaine Impurity H: Elutes later due to the steric bulk of the 2,6-dimethyl group and high lipophilicity of the core.

  • Comparator: Likely elutes earlier than Impurity H due to the single methyl group and the polar nature of the standard acetamide tail compared to the xylidine core.

Part 3: Decision Workflow & Safety Implications
3.1 Identification Decision Tree

Use this logic flow to classify an unknown impurity peak.

Decision_Tree Sample Unknown Peak Detected MS_Check Mass Spec Analysis Sample->MS_Check Result_198 m/z ≈ 198 MS_Check->Result_198 Mass Match Result_184 m/z ≈ 184 MS_Check->Result_184 Mass Match NMR_Check Check 1H-NMR (Acyl Region) Result_198->NMR_Check Validation Comparator CONFIRMED: N-(2-Cl-5-Me-phenyl) acetamide Result_184->Comparator ImpurityH CONFIRMED: Lidocaine Impurity H NMR_Check->ImpurityH Signal @ 4.2ppm (-CH2Cl) NMR_Check->Comparator Signal @ 2.1ppm (-COCH3)

Figure 2: Analytical decision tree for impurity identification.

3.2 Why Distinction Matters (Safety)
  • Lidocaine Impurity H (Genotoxicity Risk): Because it contains an

    
    -chloroacetamide moiety, Impurity H is an alkylating agent . It can react with DNA bases. Regulatory bodies (ICH M7 guidelines) require strict control of this impurity, typically to ppm levels, unless Ames negative data is provided.
    
  • Comparator (Low Risk): The comparator is an aryl chloride. Aryl chlorides are generally stable and do not act as direct alkylating agents under physiological conditions. Misidentifying the comparator as Impurity H could lead to unnecessary and expensive process remediation to remove a "genotoxic" impurity that isn't actually there.

References
  • European Directorate for the Quality of Medicines (EDQM). Lidocaine Hydrochloride Monograph 0227. European Pharmacopoeia (Ph. Eur.).

  • U.S. Pharmacopeial Convention. Lidocaine Hydrochloride. USP-NF.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11667, Lidocaine Impurity H (2-Chloro-N-(2,6-dimethylphenyl)acetamide).

  • National Center for Biotechnology Information. PubChem Compound Summary for N-(2-chloro-5-methylphenyl)acetamide.

  • ICH Expert Working Group. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-(2-Chloro-5-methylphenyl)acetamide

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to protecting...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of N-(2-Chloro-5-methylphenyl)acetamide, grounded in regulatory compliance and best laboratory practices.

Understanding the Compound: Hazard Profile of N-(2-Chloro-5-methylphenyl)acetamide

Before any disposal procedure, a thorough understanding of the compound's hazards is essential. N-(2-Chloro-5-methylphenyl)acetamide is a substituted acetamide derivative. Its safety profile, as outlined in its Safety Data Sheet (SDS), dictates the necessary precautions for its handling and disposal.

Key Hazards:

  • Acute Oral Toxicity: The compound is harmful if swallowed.[1][2]

  • Skin Irritation: It is known to cause skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Direct contact can cause serious eye irritation.[1][2]

  • Respiratory Irritation: Inhalation of dust may lead to respiratory irritation.[1][2]

Given these hazards, it is imperative to treat N-(2-Chloro-5-methylphenyl)acetamide and any materials contaminated with it as hazardous waste.

The Regulatory Framework: Why We Handle Chemical Waste with Care

The disposal of laboratory chemicals is not merely a matter of institutional policy but is strictly regulated by federal and state laws. In the United States, the primary legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA).[3][4] The RCRA establishes a "cradle-to-grave" system for managing hazardous waste, which includes its generation, transportation, treatment, storage, and disposal.[4]

Improper disposal, such as discarding chemicals in the regular trash or pouring them down the drain, is prohibited and can lead to significant environmental contamination and legal penalties.[3][4]

Step-by-Step Disposal Protocol for N-(2-Chloro-5-methylphenyl)acetamide

This protocol ensures a safe and compliant disposal process.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE to mitigate the risks of exposure.[1]

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.[5]

  • Lab Coat: A standard laboratory coat to protect against skin contact.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator may be necessary.

Step 2: Waste Characterization and Segregation

Properly characterizing and segregating chemical waste is a critical step to prevent dangerous reactions and ensure cost-effective disposal.

  • Halogenated Organic Waste: N-(2-Chloro-5-methylphenyl)acetamide is a halogenated organic compound due to the presence of a chlorine atom. It must be segregated into a designated waste stream for halogenated organics.[6]

  • Avoid Mixing: Never mix halogenated waste with non-halogenated waste.[7] The cost of disposing of mixed waste is significantly higher, as the entire volume must be treated as halogenated.[6][7] Furthermore, do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents.[5][8]

Step 3: Container Selection and Labeling

The integrity and labeling of the waste container are crucial for safety and compliance.

  • Container Choice: Use a chemically compatible container with a secure, leak-proof lid.[3][8] The container should be in good condition, free from cracks or damage.

  • Labeling: As soon as the first drop of waste enters the container, it must be labeled.[9] The label must include:

    • The words "Hazardous Waste" .[8][10]

    • The full chemical name: "N-(2-Chloro-5-methylphenyl)acetamide" . Avoid using chemical formulas or abbreviations.[8]

    • An indication of the hazards (e.g., "Irritant," "Toxic").[10]

Step 4: Accumulation of Waste

Waste should be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[8][10]

  • Secure Storage: Keep the waste container closed at all times, except when adding waste.[8]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a spill.

  • Regular Inspections: Regularly inspect the waste container for any signs of leakage or deterioration.[3]

Step 5: Arranging for Disposal

Laboratory waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[8][11]

  • Contact EHS: Follow your institution's specific procedures for requesting a chemical waste pickup.

  • Do Not Dispose On-Site: Never attempt to treat or dispose of this chemical waste on your own. Disposal must be carried out at an approved waste disposal plant.[1][12]

Emergency Procedures for Spills

In the event of a spill, prompt and appropriate action is necessary.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and EHS.

  • Contain the Spill: For minor spills, and if you are trained to do so, contain the spill using an appropriate absorbent material (e.g., vermiculite or a commercial spill kit).

  • Clean-Up: Carefully sweep or scoop up the absorbed material and place it in a designated hazardous waste container.[1] Do not generate dust.[2]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose of Clean-Up Materials: All materials used for clean-up must be disposed of as hazardous waste.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of N-(2-Chloro-5-methylphenyl)acetamide.

DisposalWorkflow Disposal Workflow for N-(2-Chloro-5-methylphenyl)acetamide cluster_prep Preparation cluster_waste_handling Waste Handling & Segregation cluster_accumulation Accumulation cluster_disposal Final Disposal Start Start: Need to Dispose of N-(2-Chloro-5-methylphenyl)acetamide AssessHazards Assess Hazards (Review SDS) Start->AssessHazards DonPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) AssessHazards->DonPPE CharacterizeWaste Characterize as Halogenated Organic Waste DonPPE->CharacterizeWaste SelectContainer Select Compatible, Labeled Waste Container CharacterizeWaste->SelectContainer Is Halogenated LabelContainer Label: 'Hazardous Waste' & Full Chemical Name SelectContainer->LabelContainer PlaceInSAA Place in Satellite Accumulation Area (SAA) LabelContainer->PlaceInSAA KeepClosed Keep Container Securely Closed PlaceInSAA->KeepClosed RequestPickup Request Pickup from EHS or Licensed Vendor KeepClosed->RequestPickup End End: Compliant Disposal RequestPickup->End

Caption: Decision workflow for safe and compliant disposal.

Summary of Key Disposal Parameters

ParameterGuidelineRationale
Waste Classification Hazardous Waste, Halogenated OrganicContains chlorine; exhibits toxicity and irritant properties.[1][2][6]
Container Chemically compatible, leak-proof, securely closed.Prevents spills, leaks, and exposure.[3][8]
Labeling "Hazardous Waste" + Full Chemical NameEnsures proper identification and handling, as required by RCRA.[8][10]
Segregation Separate from non-halogenated and incompatible wastes.Prevents dangerous reactions and minimizes disposal costs.[6][7]
Final Disposal Via institutional EHS or a licensed waste vendor.Ensures compliance with EPA regulations and environmental protection.[4][11]

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of N-(2-Chloro-5-methylphenyl)acetamide, upholding the highest standards of safety and environmental stewardship in their scientific endeavors.

References

  • Daniels Health. (2025, May 21).
  • Columbia University. Hazardous Chemical Waste Management Guidelines.
  • Thermo Fisher Scientific. (2025, September 23).
  • Sigma-Aldrich. (2025, November 6).
  • Aaronchem. (2025, August 9).
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • AK Scientific, Inc. 2-Chloro-N-(2,6-dimethylphenyl)
  • Medical Laboratory Observer. (2019, June 15).
  • Environmental Marketing Services. (2024, July 15).
  • New Jersey Department of Health. Acetamide - Hazardous Substance Fact Sheet.
  • University of Houston-Clear Lake. RCRA addresses waste management, disposal and recycling.
  • University of California, Riverside, Environmental Health & Safety. 7.2 Organic Solvents.
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.

Sources

Handling

Personal protective equipment for handling N-(2-Chloro-5-methylphenyl)acetamide

Topic: CAS Number: 3213-20-5 Synonyms: 2'-Chloro-5'-methylacetanilide; N-(2-Chloro-5-methylphenyl)acetamide Executive Safety Directive From: Senior Application Scientist, Chemical Safety Division To: Laboratory Operation...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS Number: 3213-20-5 Synonyms: 2'-Chloro-5'-methylacetanilide; N-(2-Chloro-5-methylphenyl)acetamide

Executive Safety Directive

From: Senior Application Scientist, Chemical Safety Division To: Laboratory Operations & Research Personnel

Handling N-(2-Chloro-5-methylphenyl)acetamide requires a shift from generic "lab safety" to specific exposure pathway management . As a chlorinated acetanilide derivative, this compound presents a dual risk profile: it acts as a mechanical irritant in its solid phase and a potential systemic toxin (methemoglobinemia risk) if absorbed transdermally or inhaled.

The Core Causality: Standard nitrile gloves often fail not because of the solid compound itself, but because researchers dissolve it in organic solvents (DCM, Chloroform) that permeate nitrile rapidly, carrying the toxic payload through the glove barrier. Your PPE strategy must be solvent-dependent.

Hazard Profile & Risk Assessment

Before selecting PPE, understand the enemy. This compound is stable but biologically active.

Hazard ClassGHS Classification (Projected)Critical EffectMechanism of Action
Acute Toxicity Category 4 (Oral/Dermal)Systemic poisoningPotential interference with oxygen transport (Methemoglobinemia) typical of acetanilides [1].
Skin/Eye Irritation Category 2/2AInflammationChlorinated aromatic rings increase lipophilicity, enhancing skin absorption and local irritation [2].
Sensitization Category 1 (Skin)Allergic DermatitisHapten formation reacting with skin proteins.
Physical Combustible DustExplosion/FireFine powder can form explosive mixtures in air if not grounded.

PPE Decision Matrix (The "Self-Validating" System)

Do not use a "one glove fits all" approach. Use this matrix to validate your choice based on the state of matter .

A. Glove Selection Logic
State of MatterSolvent SystemRecommended Glove MaterialBreakthrough TimeScientific Rationale
Dry Solid N/ANitrile (0.11 mm) >480 minSolid particles cannot permeate nitrile lattices. Protection is against mechanical contact.[1]
Solution Methanol / EthanolNitrile (Double gloved) >240 minAlcohols have slow permeation rates through cross-linked nitrile.
Solution Acetone / KetonesButyl Rubber >480 minNitrile degrades instantly in acetone. Butyl provides the necessary density.
Solution DCM / ChloroformPVA or Silver Shield™ >480 minCRITICAL: Halogenated solvents penetrate Nitrile/Latex in <2 mins, carrying the acetanilide with them [3].
B. Respiratory & Body Protection
  • Respiratory:

    • Solid Handling:N95 or P2 Respirator . Why? To prevent nasal mucosal sensitization from micro-dust.

    • Solution/Heating:Half-mask with ABEK1 filters (Organic Vapor/Acid Gas). Heating chlorinated amides can release HCl or NOx fumes.

  • Eye Protection: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient for fine powders that can drift around side shields.

  • Body: Tyvek® Lab Coat (Disposable) or cotton lab coat with a rubber apron if handling large liquid volumes.

Workflow Visualization: PPE Decision Tree

The following diagram illustrates the logical flow for selecting the correct safety protocols.

PPE_Decision_Tree Start Task Assessment: N-(2-Chloro-5-methylphenyl)acetamide State What is the Physical State? Start->State Solid SOLID (Powder/Crystal) State->Solid Liquid SOLUTION (Dissolved) State->Liquid DustControl Engineering Control: Fume Hood + Anti-Static Gun Solid->DustControl SolventCheck Identify Solvent Liquid->SolventCheck SolidPPE PPE Required: 1. Nitrile Gloves (Single) 2. N95 Respirator 3. Splash Goggles DustControl->SolidPPE Polar Alcohols (MeOH, EtOH) SolventCheck->Polar Polar Protics Halogen Halogenated (DCM, CHCl3) SolventCheck->Halogen Chlorinated Ketone Ketones (Acetone) SolventCheck->Ketone Ketones GloveNit Use: NITRILE (Double) Polar->GloveNit GlovePVA Use: PVA / LAMINATE (Red: Nitrile fails <2 min) Halogen->GlovePVA GloveButyl Use: BUTYL RUBBER Ketone->GloveButyl

Caption: Decision logic for PPE selection based on physical state and solvent compatibility. Note the critical divergence for halogenated solvents.

Operational Protocols

Protocol A: Weighing & Transfer (Solid Phase)

Objective: Minimize dust generation and static charge.

  • Engineering Control: Operate inside a chemical fume hood. Turn the sash fan to "Normal" (not "Boost" to avoid turbulence blowing powder).

  • Static Management: Acetanilides are prone to static buildup. Use an anti-static gun (zerostat) on the weighing boat before adding the compound.

  • Transfer: Use a wide-mouth funnel. Do not pour from a height.

  • Decontamination: Wipe the balance area with a damp paper towel (water/surfactant) immediately after weighing to capture invisible dust. Do not use compressed air to clean the balance.

Protocol B: Reaction Setup (Solution Phase)

Objective: Prevent permeation.

  • Glove Check: If using DCM, don Silver Shield™ gloves or double-glove (Nitrile outer / PE inner) and change every 15 minutes.

  • Temperature Control: If heating the reaction, ensure a reflux condenser is active before heating begins to prevent vapor escape.

  • Quench: When quenching reactions containing this amide, assume the formation of acidic byproducts. Neutralize slowly.

Emergency Response & Disposal

ScenarioImmediate Action
Skin Contact 1. Brush off dry powder first (do not wet immediately, as this increases absorption).2. Wash with soap and water for 15 mins.3.[2] Monitor for bluing of lips/nails (Methemoglobinemia).
Eye Contact Flush with saline/water for 15 mins. Hold eyelids open. Seek ophthalmologist if redness persists.
Spill (Solid) Do not sweep (creates dust). Cover with wet paper towels, then scoop into a bag.
Spill (Liquid) Absorb with vermiculite or sand. Do not use combustible materials (sawdust).

Disposal Strategy:

  • Stream: Segregate as Halogenated Organic Waste .

  • Prohibition: Do NOT mix with strong oxidizers or acidic waste streams (risk of hydrolysis and exothermic reaction).[3]

  • Labeling: Clearly mark waste container with "Toxic" and "Irritant".

References

  • PubChem. (n.d.). Compound Summary: N-(2-Chloro-5-methylphenyl)acetamide (CID 53902).[4] National Library of Medicine. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Glove Selection Guide: Chemical Resistance of Glove Materials. EH&S. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.